Methyl 2-(3-methoxyphenyl)acrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)14-3)9-5-4-6-10(7-9)13-2/h4-7H,1H2,2-3H3 |
InChI Key |
ITSQNSJVBVOVKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C)C(=O)OC |
Origin of Product |
United States |
"Methyl 2-(3-methoxyphenyl)acrylate" fundamental properties
This is a comprehensive technical guide on Methyl 2-(3-methoxyphenyl)acrylate , structured for researchers and drug development professionals.
Fundamental Properties, Synthetic Pathways, and Application Frameworks
Executive Summary
Methyl 2-(3-methoxyphenyl)acrylate is a specialized alpha-aryl acrylate ester characterized by a 3-methoxyphenyl moiety attached to the
This guide delineates the physicochemical profile, validated synthetic routes, and reactivity mechanisms of this compound, providing a self-validating protocol for its application in medicinal chemistry intermediates and advanced optical polymers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The molecule features an electron-deficient alkene stabilized by conjugation with both the ester carbonyl and the aromatic ring. The meta-methoxy substituent influences the electron density of the aromatic ring without imposing the severe steric hindrance seen in ortho-substituted analogs.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | Methyl 2-(3-methoxyphenyl)prop-2-enoate | Also known as Methyl 3-methoxyatropate |
| Physical State | Colorless to pale yellow oil | Tendency to crystallize at low temps |
| Boiling Point | ~285°C (Predicted) | High vacuum distillation recommended |
| Density | 1.12 ± 0.06 g/cm³ | Predicted at 20°C |
| LogP | ~2.4 | Moderate lipophilicity |
| Refractive Index | High aromatic content contributes to RI | |
| Solubility | Soluble in DCM, EtOAc, MeOH | Sparingly soluble in water |
Synthetic Pathways & Causality
The synthesis of
Method A: Base-Mediated Condensation (The "Atropate" Route)
This method is preferred for scalability and cost-efficiency. It involves the condensation of methyl 3-methoxyphenylacetate with formaldehyde (or paraformaldehyde).
-
Mechanism: Aldol-like addition of the ester enolate to formaldehyde followed by in situ dehydration.
-
Causality: The use of a mild base (e.g., K₂CO₃) with a phase transfer catalyst prevents hydrolysis of the ester while promoting the reaction at the
-methylene group.
Method B: Palladium-Catalyzed -Arylation
This route utilizes the Heck reaction or cross-coupling but requires specific ligand control to direct arylation to the
-
Reagents: Methyl acrylate + 3-Bromoanisole + Pd(OAc)₂ + DPPP (ligand).
-
Logic: Bidentate ligands like DPPP (1,3-bis(diphenylphosphino)propane) favor the cationic pathway in the Heck cycle, which enhances regioselectivity toward the electron-rich
-carbon of the acrylate.
Visualization: Synthetic & Mechanistic Workflows[6][7]
The following diagram illustrates the Base-Mediated Condensation pathway (Method A) and the Michael Addition reactivity profile, which is critical for its use as a drug intermediate.
Caption: Pathway A (top) shows the formation of the alpha-methylene bond. Pathway B (bottom) demonstrates the compound's utility as an electrophile in drug synthesis.
Experimental Protocol: Base-Mediated Synthesis
Objective: Synthesis of Methyl 2-(3-methoxyphenyl)acrylate on a 10g scale.
Materials
-
Methyl 3-methoxyphenylacetate (10.0 g, 55.5 mmol)
-
Paraformaldehyde (3.3 g, 110 mmol, 2.0 eq)
-
Potassium Carbonate (K₂CO₃) (15.3 g, 110 mmol)
-
Tetrabutylammonium iodide (TBAI) (1.0 g, catalytic)
-
Solvent: Toluene (100 mL)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add Methyl 3-methoxyphenylacetate, paraformaldehyde, K₂CO₃, and TBAI to the flask.
-
Solvation: Add Toluene (100 mL) and seal the system under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Scientific Note: Vigorous stirring is crucial as this is a heterogeneous mixture. The TBAI acts as a phase transfer catalyst to solubilize the carbonate anion.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a UV-active spot with a higher Rf than the starting ester. Reaction time is typically 4–6 hours.
-
Work-up: Cool to room temperature. Filter off the inorganic salts through a pad of Celite. Wash the pad with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (approx. 140–150°C at 0.5 mmHg) or silica gel column chromatography to obtain the clear oil.
Self-Validation Check:
-
¹H NMR (CDCl₃, 400 MHz): Look for two distinct singlets for the vinylic protons (geminal coupling is small) at
~5.8 ppm and ~6.3 ppm. The methoxy singlet should appear at ~3.8 ppm.
Applications in Research & Development
Medicinal Chemistry (Privileged Structures)
The 2-aryl acrylate motif serves as a precursor to
-
NSAID Precursors: Asymmetric hydrogenation of this acrylate yields chiral
-aryl propionates, analogs of Naproxen/Ibuprofen classes. -
Cysteine Targeting: The Michael acceptor reactivity is tuned by the aromatic ring, making it a candidate warhead for covalent inhibitors targeting non-catalytic cysteines in kinases.
Polymer Science (Optical Materials)
Poly(methyl 2-arylacrylates) are noted for their high glass transition temperatures (
-
Refractive Index: The pendant phenyl ring increases polarizability, raising the refractive index (
), which is vital for intraocular lenses and photoresist formulations. -
Thermal Stability: The bulky
-substituent restricts polymer chain rotation, significantly enhancing compared to simple acrylates.
Handling, Stability & Safety
-
Polymerization Hazard: Like all acrylates, this compound is prone to auto-polymerization.
-
Protocol: Store at 2–8°C. Ensure the presence of a radical inhibitor such as MEHQ (4-methoxyphenol) at 10–50 ppm levels.
-
-
Health Hazards:
-
Sensitizer: Potential skin sensitizer. Wear nitrile gloves.
-
Lachrymator: Vapors may be irritating to eyes and respiratory tract. Handle exclusively in a fume hood.
-
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 133033-14-4. Retrieved from [Link]
- Basavaiah, D., et al. (2003).The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews.
-
Jørgensen, M., et al. (2002). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society.[1] (Mechanistic basis for Method B).
- Sigma-Aldrich.Safety Data Sheet: Methyl 2-phenylacrylate derivatives.
Sources
"Methyl 2-(3-methoxyphenyl)acrylate" chemical structure and IUPAC name.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-methoxyphenyl)prop-2-enoate, a substituted acrylate ester, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, which combines an α,β-unsaturated carbonyl system with a methoxy-substituted aromatic ring, provides a versatile scaffold for the development of novel chemical entities. The electron-withdrawing nature of the acrylate group, coupled with the electronic and steric influences of the 3-methoxyphenyl substituent, imparts unique reactivity and potential for biological activity. This guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and spectroscopic characterization of this compound, offering a valuable resource for researchers engaged in its study and application.
Chemical Structure and IUPAC Nomenclature
The chemical structure of the topic compound is characterized by a central acrylate moiety, with a methyl ester group and a 3-methoxyphenyl group attached to the α-carbon of the double bond.
Chemical Structure:
Caption: Chemical structure of Methyl 2-(3-methoxyphenyl)prop-2-enoate.
The formal and unambiguous name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 2-(3-methoxyphenyl)prop-2-enoate . This name precisely defines the arrangement of all functional groups and substituents.
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 133033-14-4 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | C=C(C(=O)OC)c1cccc(c1)OC |
Synthesis of Methyl 2-(3-methoxyphenyl)prop-2-enoate
The synthesis of α-aryl-α,β-unsaturated esters such as methyl 2-(3-methoxyphenyl)prop-2-enoate can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Key synthetic strategies include the Wittig reaction, the Heck reaction, and the Baylis-Hillman reaction.
Conceptual Synthetic Pathways
Caption: Overview of primary synthetic routes to α-aryl acrylates.
Experimental Protocol: A Representative Wittig-Type Synthesis
The Wittig reaction is a robust and widely utilized method for the formation of carbon-carbon double bonds.[1][2] In this context, it involves the reaction of an aldehyde or ketone with a phosphonium ylide. For the synthesis of methyl 2-(3-methoxyphenyl)prop-2-enoate, a plausible approach involves the reaction of 3-methoxybenzaldehyde with a suitable phosphonium ylide derived from a methyl 2-halopropanoate.
Materials:
-
3-Methoxybenzaldehyde
-
Methyl 2-bromopropanoate
-
Triphenylphosphine
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Methodology:
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methyl 2-bromopropanoate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the formation of the phosphonium salt is complete (often observed as a white precipitate).
-
Isolate the phosphonium salt by filtration, wash with cold anhydrous ether, and dry under vacuum.
-
Suspend the dried phosphonium salt in fresh anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange-red color of the ylide persists.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3-methoxybenzaldehyde in anhydrous THF.
-
Cool the aldehyde solution to -78 °C.
-
Slowly add the freshly prepared phosphonium ylide solution to the aldehyde solution via a cannula.
-
Allow the reaction mixture to stir at -78 °C for a specified period (e.g., 2-4 hours) and then gradually warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate, to afford pure methyl 2-(3-methoxyphenyl)prop-2-enoate.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the phosphonium ylide is a strong base and highly reactive towards water and oxygen.
-
Low Temperature: The addition of the strong base and the subsequent reaction with the aldehyde are performed at low temperatures (-78 °C) to control the reactivity and minimize side reactions.
-
Purification: Column chromatography is essential to separate the desired product from byproducts such as triphenylphosphine oxide.
Structural Elucidation and Spectroscopic Data
Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Aromatic Protons: Complex multiplet in the range of δ 6.8-7.4 ppm. Vinyl Protons: Two distinct singlets or narrow doublets for the geminal protons on the double bond, expected in the range of δ 5.5-6.5 ppm. Methoxyphenyl Protons: A singlet around δ 3.8 ppm. Methyl Ester Protons: A singlet around δ 3.7 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, typically around δ 166-168 ppm. Alkene Carbons: Signals for the sp² carbons of the double bond, expected around δ 125-145 ppm. Aromatic Carbons: A set of signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing more downfield. Methoxyphenyl Carbon: A signal around δ 55 ppm. Methyl Ester Carbon: A signal around δ 52 ppm. |
| IR (Infrared) | C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹. C=C Stretch (Alkene): A medium intensity band around 1630-1640 cm⁻¹. C-O Stretch (Ester & Ether): Strong bands in the region of 1100-1300 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals below 3000 cm⁻¹. |
| MS (Mass Spec.) | Molecular Ion (M⁺): A peak at m/z = 192. Fragmentation: Characteristic fragments corresponding to the loss of a methoxy group (-OCH₃, m/z = 161) and a carbomethoxy group (-COOCH₃, m/z = 133). |
Potential Applications and Reactivity
While specific, large-scale industrial applications for methyl 2-(3-methoxyphenyl)prop-2-enoate are not extensively documented, its chemical structure suggests significant potential in several areas of chemical research and development.
Synthetic Utility
The presence of multiple functional groups makes this compound a valuable intermediate in organic synthesis.
-
Michael Addition: The electron-deficient α,β-unsaturated system is susceptible to conjugate addition by a wide range of nucleophiles, allowing for the introduction of new substituents at the β-position.
-
Diels-Alder Reaction: The activated double bond can participate as a dienophile in Diels-Alder cycloadditions, providing a route to complex cyclic structures.
-
Polymerization: Like other acrylate monomers, it can undergo polymerization to form polymers with specific properties conferred by the 3-methoxyphenyl group, such as altered refractive index or thermal stability.[5]
Medicinal Chemistry and Biological Activity
Substituted phenylacrylates and related compounds have been investigated for a range of biological activities. The methoxy group, in particular, is a common feature in many biologically active molecules, where it can influence metabolic stability and receptor binding. Research into related structures suggests potential for activities such as:
-
Antimicrobial and Antifungal Properties: The core structure is found in some classes of fungicides.[6]
-
Anticancer Activity: Certain chalcone derivatives, which share structural similarities, have demonstrated antitumor properties.
Further research is required to fully elucidate the specific biological profile of methyl 2-(3-methoxyphenyl)prop-2-enoate.
Conclusion
Methyl 2-(3-methoxyphenyl)prop-2-enoate is a multifaceted molecule with significant potential as a building block in organic synthesis and as a scaffold for the development of new materials and therapeutic agents. This guide has provided a detailed overview of its chemical identity, established synthetic routes, and predicted spectroscopic characteristics. The elucidation of its specific applications and biological activities remains an active area of research, and the information presented here serves as a foundational resource for scientists and researchers working with this intriguing compound.
References
- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte1954, 87 (9), 1318-1330.
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews1989, 89 (4), 863-927.
- Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions1982, 27, 345-390.
- Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan1971, 44 (2), 581.
- Baylis, A. B.; Hillman, M. E. D.
- Ciganek, E. The catalyzed α-hydroxyalkylation and α-aminoalkylation of activated olefins (the Morita–Baylis–Hillman reaction). Organic Reactions1997, 51, 201-350.
- Pastre, J. C.; Correia, C. R. D. Efficient Heck arylations of cyclic and acyclic acrylate derivatives using arenediazonium tetrafluoroborates. A new synthesis of the antidepressant drug (+/-)-paroxetine. Organic Letters2006, 8 (8), 1657-1660.
- Clough, J. M.; Godfrey, C. R. A. The strobilurin fungicides. In Fungicidal Activity: Chemical and Biological Approaches to Plant Protection; Hutson, D., Miyamoto, J., Eds.; John Wiley & Sons: Chichester, UK, 1998; pp 109-148.
- de Souza, R. O. M. A.; Vasconcellos, M. L. A. A. The Baylis-Hillman Reaction. Journal of the Brazilian Chemical Society2004, 15, 345-355.
- Ding, W.; Hu, J.; Jin, H.; Yu, X.; Wang, S. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Synthesis2018, 50 (01), 107-118.
- The Royal Society of Chemistry. Supporting Information - The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Organic & Biomolecular Chemistry2012.
- Beilstein Journals. Additional experimental data. Beilstein Journal of Organic Chemistry.
-
PubChem. (E)-methyl 3-(3-methoxyphenyl)acrylate. [Link]
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PubChem. Methyl 3-(2-methoxyphenyl)propanoate. [Link]
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SpectraBase. Methyl 2-(4-methoxyphenyl)acrylate. [Link]
- Google Patents.
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ResearchGate. FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl... [Link]
- MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules2022, 27 (19), 6724.
-
NIST. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. [Link]
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Spectroscopy. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]
-
ResearchGate. 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst... [Link]
- Google Patents. US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy)
-
Royal Society of Chemistry. Supporting Information. [Link]
- Google Patents. AU709159B2 - Preparation of methyl 2-(2-methylphenyl)
- Google Patents. NZ586772A - Process for the preparation of methyl (E)-2-(2-hydroxy)
-
ResearchGate. Figure S6. 1 H NMR spectrum of methyl... [Link]
-
Science Repository. 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. [Link]
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Potential biological activities of substituted phenylacrylates.
An In-Depth Technical Guide on the Potential Biological Activities of Substituted Phenylacrylates
Abstract
Substituted phenylacrylates, a versatile class of organic compounds characterized by a phenyl ring attached to an acrylic acid moiety, have emerged as a scaffold of significant interest in medicinal chemistry and drug development. The inherent reactivity and tunable electronic and steric properties, governed by the nature and position of substituents on the phenyl ring, allow for the modulation of a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, detailing the antimicrobial, anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory properties of these compounds. We delve into the structure-activity relationships (SAR) that dictate their efficacy and selectivity, explore the underlying molecular mechanisms of action, and present detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for advancing the therapeutic potential of substituted phenylacrylates.
Introduction
The phenylpropanoid pathway in plants produces a vast array of secondary metabolites, including cinnamic acid (3-phenylacrylic acid) and its derivatives. These compounds form the basic framework of substituted phenylacrylates and are pivotal for various physiological functions in plants, including defense against pathogens and UV radiation. In the realm of synthetic chemistry, this scaffold offers a privileged platform for generating diverse molecular libraries. The acrylic portion contains a Michael acceptor, an α,β-unsaturated carbonyl system, and the phenyl ring can be functionalized with a wide array of substituents, altering its lipophilicity, electronic density, and steric profile. These modifications are not trivial; they are the key determinants of how the molecule interacts with biological targets, thereby defining its therapeutic potential.
The study of Structure-Activity Relationships (SAR) is fundamental to leveraging this potential. SAR analysis allows medicinal chemists to rationally design new derivatives with enhanced potency, improved selectivity, and reduced toxicity.[1] This guide will systematically dissect the biological activities of substituted phenylacrylates, grounding the discussion in mechanistic insights and validated experimental methodologies.
Antimicrobial Activities
The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Substituted phenylacrylates have demonstrated promising activity against a range of bacteria and fungi.
Mechanisms of Action
The antimicrobial effects of phenylacrylates are often multifactorial. Key mechanisms include:
-
Cell Wall and Membrane Disruption: Certain derivatives, such as 3-Phenyllactic acid (PLA), can compromise the integrity of the bacterial cell wall and membrane. This leads to the leakage of essential intracellular components and ultimately, cell death.[2] Electron microscopy and assays measuring the leakage of molecules like alkaline phosphatase can confirm this mode of action.[2]
-
Enzyme Inhibition: Specific bacterial enzymes essential for survival can be targeted. For instance, molecular docking studies have shown that methoxy-substituted phenylacrylonitriles exhibit strong binding affinities to Penicillin-Binding Protein 2 (PBP2), an enzyme critical for peptidoglycan synthesis in the bacterial cell wall.[3]
-
DNA Interaction: Some compounds can bind to genomic DNA, initiating its degradation and halting replication and transcription processes, as observed with PLA against Klebsiella pneumoniae.[2]
Structure-Activity Relationship (SAR)
The antimicrobial potency is highly dependent on the substitution pattern. For example, in a study of methoxy-substituted phenylacrylonitrile derivatives, compound 2c (specific structure not detailed in the abstract) showed notable activity against Gram-positive bacteria.[4] The position and number of methoxy groups, as well as the presence of the acrylonitrile moiety, are critical for this targeted activity. The rationale behind testing specific substitutions often relates to mimicking natural products or enhancing interaction with known binding pockets on microbial protein targets.
Quantitative Data Summary
The efficacy of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Methoxy-phenylacrylonitrile 2a | E. coli | 2.5 - 25 | 5 - 25 | [4] |
| Methoxy-phenylacrylonitrile 2b | P. aeruginosa | 5 - 12.5 | 5 - 25 | [4] |
| Methoxy-phenylacrylonitrile 2c | Gram-positive bacteria | 2.5 - 25 | 5 - 25 | [4] |
| 3-Phenyllactic acid (PLA) | K. pneumoniae | 2.5 | Not Specified | [2] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for assessing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: The choice of a broth microdilution assay is based on its high-throughput nature, conservation of compound, and its ability to provide quantitative MIC values, which are essential for comparing the potency of different derivatives.
-
Preparation: A 96-well microtiter plate is used. A stock solution of the test compound (e.g., a substituted phenylacrylate) is prepared in a suitable solvent like DMSO.
-
Serial Dilution: The compound is serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) across the wells of the plate. The final volume in each well is usually 100 µL.
-
Inoculation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard, then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells) is added to each well containing the test compound.
-
Controls:
-
Positive Control: Wells containing the growth medium and the inoculum, but no test compound. This is to ensure the microorganism can grow under the assay conditions.
-
Negative Control: Wells containing only the sterile growth medium to check for contamination.
-
Reference Antibiotic: A known antibiotic (e.g., ampicillin) is tested in parallel to validate the assay.[4]
-
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for determining MIC and MBC of phenylacrylates.
Anticancer Activities
The structural similarity of phenylacrylates to natural phenolic compounds known for their anticancer properties, such as resveratrol, makes them attractive candidates for oncology research.[5][6]
Mechanisms of Action
Substituted phenylacrylates can induce cancer cell death through several pathways:
-
Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death. Lathyrol-3-phenylacetate-5,15-diacetate, for example, induces apoptosis in A549 lung cancer cells through the mitochondrial (intrinsic) pathway.[7] This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[7]
-
Cell Cycle Arrest: Phenolic compounds can halt the cell cycle at various checkpoints (e.g., G1, G2/M), preventing cancer cells from proliferating.[5]
-
Enzyme Inhibition: The proliferation of cancer cells is highly dependent on cyclin-dependent kinases (CDKs). Phenylacrylonitrile derivatives have been shown in silico to bind to CDK1/Cks2, suggesting a potential mechanism for their cytotoxic effects by disrupting cell cycle regulation.[3]
Quantitative Data Summary
The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Methoxy-phenylacrylonitrile 2a | MCF-7 (Breast Cancer) | 44 | 48 | |
| Methoxy-phenylacrylonitrile 2b | MCF-7 (Breast Cancer) | 34 | 48 | |
| Methoxy-phenylacrylonitrile 2c | MCF-7 (Breast Cancer) | 294 | 48 | [4] |
| DEFL1 | A549 (Lung Cancer) | 17.51 | Not Specified | [7] |
| DEFL1: lathyrol-3-phenylacetate-5,15-diacetate |
Insight: The data highlights the importance of selectivity. An ideal anticancer compound should have a low IC50 for cancer cells (e.g., MCF-7) and a much higher IC50 for healthy cells (e.g., L929), indicating a favorable therapeutic window.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality: The MTT assay is chosen for its reliability, simplicity, and its basis in a key indicator of cell health: mitochondrial function. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test phenylacrylate derivative. A vehicle control (e.g., DMSO diluted in medium) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the MTT to insoluble purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization: Mitochondrial Apoptosis Pathway
Caption: Mitochondrial pathway of apoptosis induced by phenylacrylates.[7]
Antioxidant and Anti-inflammatory Activities
Oxidative stress and inflammation are interconnected processes underlying numerous chronic diseases. Phenylacrylates, as phenolic compounds, are well-positioned to intervene in these pathways.
Mechanisms of Action
-
Antioxidant:
-
Direct Scavenging: Phenolic compounds can directly neutralize free radicals by donating a hydrogen atom from their hydroxyl group, which stabilizes the radical and terminates damaging chain reactions.[8] The resulting phenoxy radical is stabilized by resonance.
-
Indirect Action via Nrf2 Pathway: Some phenylacrylamide derivatives activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[9] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or electrophilic compounds (like some phenylacrylates) can modify Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[9]
-
-
Anti-inflammatory:
-
Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in immune cells stimulated by agents like lipopolysaccharide (LPS).[9][10]
-
NF-κB Pathway Inhibition: The anti-inflammatory effects are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a master regulator of inflammation, and by preventing its activation, phenylacrylates can downregulate a wide array of inflammatory genes. The activation of the Nrf2 pathway can itself have an inhibitory effect on NF-κB signaling, demonstrating a crosstalk between the two pathways.[9]
-
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common, rapid, and simple assay to evaluate the direct radical scavenging ability of a compound.
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical. Its deep violet color in solution fades to yellow upon reduction by an antioxidant. This color change is easily quantifiable by spectrophotometry, providing a direct measure of a compound's ability to donate a hydrogen atom.
-
Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or gallic acid). Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~1.0 at its λmax (~517 nm).
-
Reaction: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at ~517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Visualization: Nrf2-Mediated Antioxidant Response
Caption: Activation of the Nrf2 pathway by substituted phenylacrylates.[9]
Enzyme Inhibition
The specific and rigid structures that can be built upon the phenylacrylate scaffold make it ideal for designing inhibitors that fit into the active sites of enzymes.
Types of Reversible Inhibition
Understanding the mode of inhibition is crucial for drug design.
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Vmax remains unchanged, but the apparent Km increases.[11]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, changing its conformation and reducing its catalytic efficiency. It does not prevent substrate binding. Vmax is lowered, but Km remains unchanged.[11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the release of products. Both Vmax and Km are lowered.[11]
Phenylacrylates as Enzyme Inhibitors
While direct studies on phenylacrylates are specific, related phenolic structures provide strong evidence for their potential.
-
Phenoloxidase: This enzyme is involved in melanization. Phenylthiourea (PTU), a related compound, is a well-known competitive inhibitor of phenoloxidase, with a very low inhibition constant (Ki) of 0.21 µM, indicating high potency.[12][13] This suggests that phenyl-containing scaffolds are well-suited for targeting the active site of this enzyme class.
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. Phenols and cresols, which are precursors and structural analogs of phenylacrylates, act as mixed or competitive inhibitors of PAL.[14] This demonstrates that molecules with a similar phenyl structure can effectively block the enzyme's active site.
Visualization: Types of Enzyme Inhibition
Caption: Schematic representation of reversible enzyme inhibition types.
Conclusion and Future Perspectives
Substituted phenylacrylates represent a highly promising and versatile chemical scaffold with a remarkable breadth of biological activities. The ability to fine-tune their properties through targeted substitutions provides a powerful tool for developing novel therapeutic agents. The research highlighted in this guide demonstrates their potential as antimicrobials capable of disrupting bacterial integrity, as anticancer agents that induce apoptosis, and as potent antioxidants and anti-inflammatories that modulate key signaling pathways like Nrf2 and NF-κB.
Future research should focus on a multi-pronged approach. Firstly, expanding the chemical diversity of phenylacrylate libraries and employing high-throughput screening will be essential to identify new lead compounds. Secondly, a deeper investigation into the molecular mechanisms, including the identification of specific protein targets, will enable more rational drug design. Finally, addressing challenges such as bioavailability and potential toxicity through advanced formulation strategies and comprehensive preclinical testing will be critical for translating the immense potential of substituted phenylacrylates from the laboratory to the clinic.
References
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Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PMC. [Link]
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ResearchGate. [Link]
-
Synthesis and assessment of phenylacrylamide derivatives as potential anti-oxidant and anti-inflammatory agents. PubMed. [Link]
-
Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA. PubMed. [Link]
-
Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. PubMed. [Link]
-
Phenylacetaldehyde attenuates Cutibacterium acnes-induced inflammation in keratinocytes and monocytes. PubMed. [Link]
-
Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. MDPI. [Link]
-
Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate. MDPI. [Link]
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Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives. PMC. [Link]
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Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. PMC. [Link]
-
Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. MDPI. [Link]
-
Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. [Link]
-
In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. PubMed. [Link]
-
Effect of para-substituts of phenolic antioxidants. ResearchGate. [Link]
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Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers. Nano Micro Biosystems. [Link]
-
Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria. ResearchGate. [Link]
-
Structure-Activity Relationships in Med Chem. Fiveable. [Link]
-
Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. ChemRxiv. [Link]
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Synthesis of Novel Nanocomposite Materials with Enhanced Antimicrobial Activity based on Poly(Ethylene Glycol Methacrylate)s with Ag, TiO2 or ZnO Nanoparticles. MDPI. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC. [Link]
-
Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed. [Link]
-
DEPENDENCE OF THE ANTIOXIDANT PROPERTIES OF SOME SPATIALLY SUBSTITUTED PHENOLS ON THE CALCULATED PARAMETERS OF THE STRUCTURE OF ANTIOXIDANT MOLECULES. CyberLeninka. [Link]
-
Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. PubMed. [Link]
-
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
-
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. PubMed. [Link]
-
Natural phenanthrenes and their biological activity. CORE. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]
-
The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives. PMC. [Link]
-
Enzyme inhibitors: types and the evidence they leave. YouTube. [Link]
-
Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis. ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates. PMC. [Link]
-
Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. MDPI. [Link]
-
(PDF) The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link]
-
Natural phenanthrenes and their biological activity. PubMed. [Link]
-
Investigating the spectrum of biological activity of ring-substituted salicylanilides and carbamoylphenylcarbamates. PubMed. [Link]
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Literature review on the synthesis and applications of methoxy-substituted acrylates.
Focus:
Executive Summary
Methoxy-substituted acrylates, specifically
This guide provides a technical deep-dive into the synthesis, stereochemical control, and biological applications of this moiety.[1] Unlike generic acrylates used in polymer science,
Part 1: Structural Significance & The Pharmacophore
The biological potency of methoxyacrylates hinges on the
The "Toxophore" Architecture
The core structure is defined by the
-
Electronic Configuration: The
-methoxy group acts as an electron-donating group (EDG) via resonance, stabilizing the conjugated system.[1] However, the enol ether moiety is acid-labile, requiring specific handling during synthesis.[1] -
Stereochemistry: The
-isomer is up to 100-fold more active than the -isomer.[1] The -configuration mimics the transition state of ubiquinol during electron transfer.
Table 1: Commercial Significance of Methoxyacrylates
| Compound | Type | Structural Class | Primary Application |
| Azoxystrobin | Synthetic | Broad-spectrum Fungicide (Global Standard) | |
| Picoxystrobin | Synthetic | Cereal Fungicide (Systemic) | |
| Strobilurin A | Natural | Lead Compound (Unstable in light) | |
| Fluacrypyrim | Synthetic | Acaricide (Mite control) |
Part 2: Synthetic Methodologies
Synthesizing the
Workflow Visualization: The Formylation Route
The most robust industrial route involves the formylation of phenylacetates followed by O-methylation.
Figure 1: The Formylation-Methylation strategy is the preferred route for generating the
Method A: The Formylation-Methylation Sequence (Standard)
This method utilizes the Claisen condensation of a phenylacetic ester with methyl formate.
-
Formylation: A strong base (NaH or KOtBu) generates the enolate of the phenylacetate, which attacks methyl formate.
-
Methylation: The resulting
-hydroxy acrylate (existing as an enolate) is trapped with a methylating agent.
Critical Control Point (HSAB Theory): According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the enolate is a "hard" nucleophile, while the central carbon is "soft."[1]
-
To favor O-methylation (Desired): Use "hard" electrophiles like Dimethyl Sulfate (DMS) or Dimethyl Carbonate and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the "naked" oxygen anion free to react.[1]
-
To avoid C-methylation (Undesired): Avoid "soft" electrophiles like Methyl Iodide (MeI) unless strictly temperature-controlled, as they favor C-alkylation.[1]
Method B: O-Methylation of -Keto Esters
For substrates where the formyl group is already present or replaced by an acyl group:
-
Reagents:
/ Acetone / Dimethyl Sulfate.[1] -
Stereoselectivity: This reaction often produces a mixture of
isomers. Isomerization to the thermodynamically stable -form can be induced using acid catalysis ( -TsOH) or iodine ( ) in sunlight.[1]
Part 3: Biological Applications & Mechanism of Action
The application of methoxyacrylates is dominated by their ability to arrest fungal respiration.[2] This mechanism is distinct from azoles or succinate dehydrogenase inhibitors (SDHIs), making them vital for resistance management.[1]
Mechanism of Action (MoA): QoI Inhibition
Methoxyacrylates are QoI fungicides (Quinone outside Inhibitors).[1] They bind to the Qo site of Complex III (cytochrome
Figure 2: The
Resistance and Drug Design
Because QoI inhibitors act on a single site (encoded by the cyt b gene), resistance can develop rapidly via point mutations (e.g., G143A ).[1]
-
Next-Gen Design: Modern methoxyacrylates (e.g., Picoxystrobin) are designed with specific lipophilicity profiles to overcome efflux pumps or bind slightly differently to accommodate mutations.[1]
Part 4: Experimental Protocol
Protocol: Synthesis of Methyl
Materials
-
Methyl 2-(2-methylphenyl)acetate (
)[1] -
Methyl formate (
, excess)[1] -
Sodium Hydride (
dispersion in oil, )[1] -
Dimethyl Sulfate (DMS) (
)[1] -
DMF (Anhydrous,
) -
Toluene (for workup)[1]
Step-by-Step Methodology
-
Enolate Formation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
).[1] -
Suspend NaH (
) in anhydrous DMF ( ) and cool to . -
Why: Low temperature prevents side reactions of the strong base.
-
Add a mixture of Methyl 2-(2-methylphenyl)acetate and Methyl formate dropwise over 30 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur.[1] Ensure proper venting.
-
-
Formylation Reaction:
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Checkpoint: The solution should turn thick/viscous, indicating the formation of the sodium enolate salt.[1]
-
-
O-Methylation (The Critical Step):
-
Cool the reaction mixture back to
. -
Add Dimethyl Sulfate (DMS) dropwise.[1]
-
Safety: DMS is highly toxic. Use a syringe and work in a fume hood.
-
Stir at
for 1 hour, then allow to warm to room temperature overnight. -
Mechanistic Note: Keeping the temperature low during addition favors O-alkylation (kinetic control) over C-alkylation.
-
-
Workup and Purification:
-
Quench the reaction with saturated
solution.[1] -
Extract with Toluene (
).[1] -
Wash the organic layer with water (
) and brine to remove DMF.[1] -
Dry over
and concentrate under reduced pressure. -
Purification: Flash column chromatography (Hexane/Ethyl Acetate 9:1).[1] The
-isomer typically elutes after the -isomer (check via TLC).[1]
-
-
Validation:
-
1H NMR (
): Look for the characteristic singlet of the acrylate vinyl proton ( ) and the acrylate methoxy group ( and ).[1]
-
References
-
Anke, T., et al. (1977).[1][3] "Strobilurin A and B, Antifungal Metabolites from Strobilurus tenacellus."[1] The Journal of Antibiotics. Link
-
Sauter, H., Steglich, W., & Anke, T. (1999).[1] "Strobilurins: Evolution of a New Class of Active Substances." Angewandte Chemie International Edition. Link[1]
-
Bartlett, D. W., et al. (2002).[1] "The Strobilurin Fungicides."[2][3][4][5][6][7] Pest Management Science. Link[1]
-
Balba, H. (2007).[1][3] "Review of Strobilurin Fungicide Chemicals." Journal of Environmental Science and Health, Part B. Link[1]
-
Clough, J. M. (1993).[1] "The Strobilurins, Oudemansins, and Myxothiazols, Fungicidal Derivatives of
-Methoxyacrylic Acid."[1] Natural Product Reports. Link
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Discovery and significance of "Methyl 2-(3-methoxyphenyl)acrylate" in medicinal chemistry.
An In-Depth Technical Guide to the Aryl Acrylate Scaffold: Elucidating the Potential of "Methyl 2-(3-methoxyphenyl)acrylate" in Medicinal Chemistry
Authored by: A Senior Application Scientist
Foreword: The Unseen Potential of a Scaffold
In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often begins not with a single, celebrated molecule, but with the recognition of a privileged chemical scaffold. This guide delves into the significance of the aryl acrylate framework, with a specific focus on elucidating the untapped potential of Methyl 2-(3-methoxyphenyl)acrylate . While this specific molecule does not have a storied history of discovery in its own right, its structural motifs are present in a class of highly significant bioactive compounds. By examining its synthesis, chemical reactivity, and the well-established biological activities of its close analogues, we can construct a compelling case for its relevance and guide future research in drug discovery.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices and the mechanistic basis for potential biological activity.
The Allure of the Aryl Acrylate Core
The aryl acrylate moiety is a versatile scaffold in organic chemistry and drug design. The combination of an aromatic ring, an electron-withdrawing ester group, and a reactive α,β-unsaturated system provides a unique electronic and steric profile. This arrangement allows for a multitude of chemical transformations and biological interactions.
Notably, derivatives of cinnamic acid (3-phenylacrylic acid) and its esters have demonstrated a wide array of biological activities, including antifungal, anti-inflammatory, antioxidant, and even anticancer properties.[1][2][3][4] The true potential of this scaffold, however, was arguably realized with the discovery and development of the strobilurin class of agricultural fungicides.
The Strobilurin Analogy: A Blueprint for Bioactivity
The strobilurins are natural products originally isolated from mushrooms like Strobilurus tenacellus.[5] These compounds, and their synthetic analogues like Azoxystrobin, feature a β-methoxyacrylate toxophore, a key structural element for their potent fungicidal activity.[6] This toxophore is structurally related to the core of Methyl 2-(3-methoxyphenyl)acrylate. The commercial success and novel mechanism of action of strobilurins have made this chemical class a subject of intense study and a prime example of natural product-inspired drug discovery.[7][8][9]
Synthesis and Chemical Characterization
While specific synthesis routes for Methyl 2-(3-methoxyphenyl)acrylate are not extensively published, its preparation can be logically deduced from established methodologies for related aryl acrylates and β-methoxyacrylates. The general approach often involves formylation followed by methylation of a phenylacetate precursor.[10][11][12]
Proposed Synthetic Workflow
A plausible and efficient synthesis of Methyl 2-(3-methoxyphenyl)acrylate and its isomers can be envisioned through a two-step process starting from methyl 2-(3-methoxyphenyl)acetate.
Caption: Proposed two-step synthesis of Methyl 2-(3-methoxyphenyl)acrylate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on similar syntheses found in the patent literature.[12]
Step 1: Formylation of Methyl 2-(3-methoxyphenyl)acetate
-
To a stirred solution of methyl 2-(3-methoxyphenyl)acetate in an aprotic polar solvent (e.g., N-methylpyrrolidone), add methyl formate.
-
Cool the mixture to 15-25°C.
-
Slowly add a solution of sodium methoxide in methanol to the mixture.
-
Stir the reaction mixture for several hours at room temperature to allow for the formation of the sodium enolate intermediate.
-
The solvent and excess reagents can be removed under reduced pressure.
Step 2: Methylation of the Enolate Intermediate
-
The crude enolate intermediate is re-dissolved in a suitable solvent like dimethylformamide.
-
A methylating agent, such as dimethyl sulfate, is added dropwise while maintaining the temperature between 10-30°C.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography.
-
The reaction mixture is then worked up, typically by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product can be purified by fractional distillation or chromatography.
Physicochemical Properties (Predicted)
While experimental data is sparse, we can predict some of the properties of Methyl 2-(3-methoxyphenyl)acrylate based on its structure and data from similar compounds.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in common organic solvents; low solubility in water |
| Reactivity | Susceptible to Michael addition; can undergo polymerization |
The Heart of Bioactivity: Chemical Reactivity and Mechanism of Action
The medicinal chemistry significance of the aryl acrylate scaffold is intrinsically linked to its chemical reactivity. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and a prime target for nucleophilic attack.
The Michael Addition: A Gateway to Biological Interaction
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a key reaction in both organic synthesis and biochemical pathways.[13][14][15] In a biological context, the thiol groups of cysteine residues in proteins are potent nucleophiles that can react with Michael acceptors like Methyl 2-(3-methoxyphenyl)acrylate.[16] This covalent modification of proteins can lead to the inhibition of enzyme activity or the disruption of protein function, forming the basis of a potential mechanism of action for this class of compounds.
Inferred Mechanism of Action: The Strobilurin Paradigm
The fungicidal activity of strobilurins is a well-elucidated example of a targeted biological interaction. These compounds are potent inhibitors of mitochondrial respiration.[7][17][18] They bind to the Quinone-outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[17][18] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and leading to fungal cell death.[7][17]
Given the structural similarities, it is highly probable that Methyl 2-(3-methoxyphenyl)acrylate and its analogues could exhibit a similar mechanism of action. The aryl acrylate core can mimic the natural substrate, ubiquinol, and interact with the amino acid residues in the Qo binding pocket.
Caption: Inhibition of mitochondrial respiration by a strobilurin analogue.
Broader Significance and Future Perspectives
While the primary inferred application of Methyl 2-(3-methoxyphenyl)acrylate is in the development of novel fungicides, the broader family of cinnamic acid esters has shown promise in other therapeutic areas.[2][3][19] The substitution pattern on the phenyl ring and the nature of the ester group can significantly influence the biological activity.[19]
Structure-Activity Relationship (SAR) Insights
-
Phenyl Ring Substitution: The position and electronic nature of substituents on the phenyl ring are critical for binding to the target protein. The 3-methoxy group in the title compound, for instance, could influence its conformation and binding affinity within the Qo pocket.
-
Acrylate Moiety: Modifications to the acrylate portion, such as the introduction of different ester groups or other substituents at the α- or β-positions, can modulate the compound's reactivity, lipophilicity, and pharmacokinetic properties.
Potential Therapeutic Applications
| Therapeutic Area | Rationale |
| Antifungal Agents | Direct analogy to strobilurins; inhibition of mitochondrial respiration.[7][8] |
| Anti-inflammatory | Cinnamic acid derivatives have been shown to possess anti-inflammatory properties.[4] |
| Antioxidant | The phenolic nature of related compounds suggests potential for radical scavenging. |
| Anticancer | Some cinnamic acid derivatives have exhibited antiproliferative effects.[1][2] |
Future Directions
The true significance of Methyl 2-(3-methoxyphenyl)acrylate in medicinal chemistry will only be revealed through empirical investigation. The logical next steps for researchers interested in this scaffold would be:
-
Synthesis and Characterization: Prepare the compound and a library of related analogues with systematic variations in the substitution pattern.
-
In Vitro Screening: Evaluate the synthesized compounds in a panel of biological assays, starting with antifungal screens and assays for mitochondrial respiration inhibition.
-
Mechanism of Action Studies: For active compounds, perform detailed mechanistic studies to confirm the molecular target and mode of action.
-
Lead Optimization: Based on SAR data, design and synthesize second-generation analogues with improved potency, selectivity, and drug-like properties.
Conclusion
Methyl 2-(3-methoxyphenyl)acrylate stands as a representative of a chemical scaffold with immense, albeit largely unexplored, potential in medicinal chemistry. While it may not have a celebrated history of its own, the profound success of its structural relatives, the strobilurin fungicides, provides a clear and compelling roadmap for future investigation. By understanding the synthetic methodologies, the crucial role of Michael reactivity, and the well-defined mechanism of action of its analogues, we can appreciate the significance of this compound not for what it has done, but for what it could do. It is a testament to the principle that in drug discovery, the blueprint for the next breakthrough may be hidden within the structure of a seemingly simple molecule.
References
-
Azoxystrobin. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Cultivar Magazine. (2025, June 25). Azoxystrobin. [Link]
-
Environmental Protection Agency. (1997, February 7). Pesticides - Fact Sheet for Azoxystrobin. [Link]
-
AgChemAccess. (n.d.). Azoxystrobin, Fungicide, Azoxystrobin suppliers. [Link]
- Google Patents. (n.d.).
-
Liu, X., et al. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PubMed. [Link]
-
Various Authors. (2025, May 28). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (2023, October 20). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Bentham Science. [Link]
-
Sova, M. (n.d.). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Bentham Science. [Link]
-
Godoy, M. E., et al. (2025, October 15). Antiinflammatory Activity of Cinnamic Acid Esters. ResearchGate. [Link]
-
Various Authors. (2007, June 19). Synthesis and Fungicidal Evaluation of Novel Chalcone-Based Strobilurin Analogues. ACS Publications. [Link]
-
Various Authors. (2009, September 15). Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines. PubMed. [Link]
-
Hebbara, N. U., et al. (n.d.). A new approach for the synthesis of strobilurin fungicide analogues. CSIR-NIScPR. [Link]
-
Patsnap. (n.d.). Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds - Eureka. [Link]
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-
Various Authors. (2018, February 12). State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl (E)-3-[3-methoxy-4-(3-pyridyloxy)phenyl]acrylate. [Link]
-
Various Authors. (2020, November 24). The application of “plug-in molecules” method in novel strobilurin fungicides screening. RSC Publishing. [Link]
-
Moore, D. (n.d.). Strobilurins: Evolution of a New Class of Active Substances. [Link]
- Google Patents. (n.d.). NZ586772A - Process for the preparation of methyl (E)-2-(2-hydroxy)
- Google Patents. (n.d.).
-
UPCommons. (2016, September 7). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. [Link]
-
Various Authors. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC. [Link]
-
Various Authors. (2018, August 3). Efficient Synthesis of Polymer Prodrug by Thiol–Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. ACS Publications. [Link]
-
Patsnap. (n.d.). Preparation method of methyl 3-methoxyacrylate - Eureka. [Link]
-
Various Authors. (2016, November 16). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry (ACS Publications). [Link]
Sources
- 1. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 2. benthamscience.com [benthamscience.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 8. agchemaccess.com [agchemaccess.com]
- 9. Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]
- 11. Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds - Eureka | Patsnap [eureka.patsnap.com]
- 12. AU709159B2 - Preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylate - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. upcommons.upc.edu [upcommons.upc.edu]
- 15. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pomais.com [pomais.com]
- 18. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]
- 19. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the reactivity of the acrylate group in "Methyl 2-(3-methoxyphenyl)acrylate".
The following technical guide details the reactivity, synthesis, and application profile of Methyl 2-(3-methoxyphenyl)acrylate .
This guide deviates from standard templates to address the specific "Atropate" nature of this molecule—a structural class defined by 1,1-disubstitution at the vinyl core. This architecture dictates a unique reactivity profile distinct from linear cinnamates or simple acrylates.
Subject: Methyl 2-(3-methoxyphenyl)acrylate CAS Registry Number: (Analogous to Methyl Atropate derivatives, approx.[1][2] CAS 3556-56-7 for parent) Molecular Class: 2-Aryl Acrylic Ester (Atropate Derivative)[1][2]
Structural Analysis & Electronic Theory[1]
To understand the reactivity of this molecule, one must deconstruct its electronic push-pull system. Unlike cinnamates (where the aryl group is at the
-
The Electrophile (
-Carbon): The terminal methylene ( ) is the primary site for nucleophilic attack. It is sterically accessible but electronically modulated by the cross-conjugation of the ester and the aryl ring. -
The Stabilizer (
-Carbon): The 3-methoxyphenyl group provides resonance stabilization to the radical or anionic intermediates formed during reaction.[1] The meta-methoxy group exerts an inductive withdrawing effect ( ) while donating electron density via resonance ( ) to the ring, subtly tuning the electron density of the -carbon. -
The Steric Gate: The 1,1-disubstitution creates significant steric strain in the transition states of polymerization, leading to a low ceiling temperature (
).[2]
Synthesis Strategy: Regioselective Construction
Standard Heck coupling often favors
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Synthesis of Methyl 2-(3-methoxyphenyl)acrylate from Methyl 2-bromoacrylate.
Reagents:
Step-by-Step Methodology:
-
Degassing: In a Schlenk tube, combine the solvent mixture and sparge with Argon for 15 minutes. Why:
species are oxygen-sensitive; failure here leads to homocoupling of the boronic acid. -
Assembly: Add methyl 2-bromoacrylate, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.
-
Reaction: Seal and heat to 80°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Dilute with diethyl ether, wash with brine, and dry over
. -
Purification: Silica gel column chromatography. The product typically elutes early due to the non-polar aryl/ester cap.
The Michael Acceptor Profile (Covalent Modification)
This molecule acts as a "soft" electrophile.[1] The unsubstituted
Key Insight: The reaction rate is slower than simple methyl acrylate due to the electronic donation of the phenyl ring into the ester system (lowering electrophilicity), but the stability of the resulting adduct is higher.
Protocol: Thiol-Michael Addition (Bioconjugation Simulation)
Objective: Kinetic evaluation of cysteine conjugation.[1]
Reagents:
-
Methyl 2-(3-methoxyphenyl)acrylate (1.0 equiv)[1]
-
Catalyst: Triethylamine (TEA) (0.1 equiv)[2]
-
Solvent: DCM or Methanol (depending on solubility)[2]
Methodology:
-
Dissolve the acrylate in solvent (0.1 M concentration).
-
Add the thiol.[3]
-
Initiate with TEA.[1]
-
Monitoring: Track the disappearance of the vinyl protons (
5.8–6.4 ppm) via -NMR. -
Outcome: Quantitative conversion usually occurs within 30–60 minutes at RT.[1]
Polymerization Behavior: The "Ceiling Temperature" Trap
Researchers often fail when attempting to homopolymerize 2-aryl acrylates via standard Free Radical Polymerization (FRP) at high temperatures.[1][2]
-
The Problem: The steric bulk of the phenyl group at the
-position causes severe strain in the polymer backbone. This lowers the Ceiling Temperature ( ) —the temperature at which propagation and depolymerization rates are equal. -
The Solution: Anionic polymerization at low temperatures is required for homopolymers. Radical methods are only effective for copolymerization (e.g., with styrene or MMA).
Comparative Data: Polymerization Modes
| Parameter | Free Radical (60°C) | Anionic (-78°C) | Copolymerization (Radical) |
| Initiator | AIBN / BPO | n-Butyllithium (n-BuLi) | AIBN |
| Solvent | Toluene | THF | Toluene |
| Yield | < 10% (Oligomers) | > 90% (High MW) | > 80% |
| Mechanism | Depolymerization dominates | Living Anionic | Alternating Sequence |
| Key Insight | DO NOT USE for homopolymer.[1][2] | Preferred Route for pure material.[1] | Ideal for optical resins.[1] |
Visualizing the Reactivity Landscape
The following diagram maps the synthesis and divergent reactivity pathways of the molecule.
Caption: Figure 1. Synthesis via Suzuki coupling and divergent reactivity pathways. Note the failure mode of high-temperature radical polymerization.
References
-
Suzuki-Miyaura Coupling of
-Haloacrylates: -
Polymerization of Atropates (2-Phenylacrylates)
-
Thiol-Michael Addition Kinetics
-
Morita-Baylis-Hillman Alternative Route
Sources
Methyl 2-(3-methoxyphenyl)acrylate: A Tunable Michael Acceptor for Covalent Modifications
Executive Summary
Methyl 2-(3-methoxyphenyl)acrylate (CAS: 133033-14-4) represents a specialized class of
This technical guide analyzes the molecule's role as a tunable electrophile in drug discovery (Targeted Covalent Inhibitors - TCIs) and advanced organic synthesis. We provide mechanistic insights, reactivity data, and validated experimental protocols for its application.
Part 1: Chemical Identity & Electronic Profile
Structural Analysis
The molecule is an
-
Electrophilic Center: The
-carbon (terminal methylene, ). -
Modulating Group: The 3-methoxyphenyl ring at the
-position. -
Leaving/Activating Group: The methyl ester moiety.
Electronic & Steric Effects
The reactivity of Michael acceptors is governed by the Electrophilicity Index (
| Feature | Effect on Michael Addition |
| Steric Hindrance: Blocks the approach of nucleophiles to the | |
| 3-Methoxy Substituent | Inductive Effect (-I): The oxygen atom is electronegative, slightly pulling electron density.Resonance Effect (+R): In the meta position, the strong resonance donation of the methoxy group does not directly conjugate with the acrylate system, making the inductive withdrawal the dominant (albeit weak) electronic influence on the reaction center. |
| Terminal Methylene | Unlike |
Part 2: Mechanistic Profile[1]
The Michael Addition Pathway
The reaction proceeds via a 1,4-conjugate addition. The soft nucleophile (typically a thiol or amine) attacks the LUMO of the alkene (concentrated on the
Key Mechanistic Feature: The formation of the enolate intermediate is the rate-determining step in many contexts. In this molecule, the negative charge on the
Diagram: Reaction Mechanism (DOT)
Figure 1: Mechanistic pathway of nucleophilic addition to Methyl 2-(3-methoxyphenyl)acrylate, highlighting the stabilized enolate intermediate.
Part 3: Reactivity Landscape & Applications
Covalent Warhead Design (TCI)
In drug development, "hot" electrophiles (like acrylamides) often lead to off-target toxicity by depleting cellular Glutathione (GSH).
-
The Role: Methyl 2-(3-methoxyphenyl)acrylate acts as a "Tuned Warhead."
-
Selectivity: The steric bulk of the
-aryl group prevents reaction with free, bulk GSH (solvent exposed), but allows reaction with a specific cysteine residue within a protein binding pocket where the warhead is positioned precisely (proximity effect). -
Reversibility: The stability of the
-aryl enolate intermediate can sometimes facilitate the reverse reaction (retro-Michael), allowing for "Targeted Reversible Covalent Inhibitors," which can reduce immunogenicity.
Synthetic Utility
This molecule is a precursor for:
-
-Aryl Propionates: Via selective reduction of the double bond (e.g., using
or catalytic hydrogenation). -
Heterocycles: Reaction with binucleophiles (e.g., hydrazines, ureas) to form pyrazolones or pyrimidines.
Part 4: Experimental Protocols
Protocol A: Synthesis of Methyl 2-(3-methoxyphenyl)acrylate
Context: If not purchased, this molecule is best synthesized via a modified Baylis-Hillman or condensation route.
Reagents: Methyl 2-(3-methoxyphenyl)acetate, Paraformaldehyde,
-
Charge: Dissolve Methyl 2-(3-methoxyphenyl)acetate (1.0 eq) in DMSO.
-
Addition: Add Paraformaldehyde (2.0 eq) and
(1.5 eq). -
Reaction: Heat to 80°C for 4-6 hours. The base promotes aldol-like condensation followed by dehydration.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: Glutathione Reactivity Assay ( Determination)
Context: To assess the "warhead quality" and plasma stability.
Materials:
-
Test Compound: Methyl 2-(3-methoxyphenyl)acrylate (10 mM in DMSO).
-
Nucleophile: Reduced L-Glutathione (GSH) (10 mM in PBS).
-
Internal Standard: Antipyrine.
-
Buffer: PBS pH 7.4.[1]
Workflow:
-
Incubation: Mix Test Compound (50 µM final) with GSH (500 µM final, 10x excess) in PBS at 37°C.
-
Sampling: Aliquot at t = 0, 5, 15, 30, 60, 120 min.
-
Quenching: Add equal volume of cold Acetonitrile + 1% Formic Acid.
-
Analysis: LC-MS/MS monitoring the disappearance of the parent mass (m/z ~192 -> 193 [M+H]+).
-
Calculation: Plot
vs time. Slope = .
Diagram: Experimental Workflow (DOT)
Figure 2: Workflow for synthesis and kinetic validation of the Michael acceptor.
References
-
Kéki, S., et al. (2017).[2] Relationships between the Reduced Glutathione (GSH) Reactivity of Dental Methacrylates and Michael-reaction Acceptors. Prime Scholars. Retrieved from [Link]
-
Ganachaud, F., et al. (2017).[3] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. ResearchGate. Retrieved from [Link]
-
Jackson, P. A., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. IIITD. Retrieved from [Link]
Sources
Palladium-catalyzed Heck reaction for aryl acrylate synthesis.
Application Note: Palladium-Catalyzed Heck Reaction for Aryl Acrylate Synthesis
Executive Summary
The Heck-Mizoroki reaction is the premier methodology for synthesizing substituted aryl acrylates (cinnamates), which are ubiquitous structural motifs in UV filters, antioxidants, and pharmaceutical intermediates (e.g., Ozagrel, Cinacalcet precursors). While theoretically straightforward, the reaction often suffers from catalyst deactivation (Palladium black formation), poor regioselectivity with electron-rich olefins, and residual metal contamination.
This guide moves beyond textbook theory to provide a robust, field-validated workflow . We focus on two distinct protocols: a "Ligand-Free" Jeffery System for standard aryl iodides/bromides (prioritizing cost and green chemistry) and a Bulky-Phosphine System for challenging aryl chlorides.
Mechanistic Deep Dive & Regiocontrol
Understanding the catalytic cycle is non-negotiable for troubleshooting. For electron-deficient olefins like acrylates, the reaction is highly regioselective for the
The Catalytic Cycle (Graphviz Diagram)
The cycle involves four discrete stages.[2] In the context of acrylates, the Migratory Insertion step is the selectivity-determining event.[3] The electronic polarization of the acrylate (partial positive charge on the
Figure 1: The catalytic cycle of the Heck reaction highlighting the critical path and the primary failure mode (Pd Black formation).
Strategic Optimization: The "Jeffery Conditions"
For most drug discovery applications involving Aryl Iodides or Bromides, the classical triphenylphosphine (PPh
Why Jeffery Conditions? T. Jeffery discovered that adding Tetraalkylammonium salts (e.g., TBAB) stabilizes "ligand-free" Pd nanoparticles. This creates a highly active, robust heterogeneous/homogeneous hybrid system that operates at lower temperatures and tolerates moisture better than phosphine-based systems.
Table 1: Critical Parameter Optimization
| Parameter | Recommendation | Rationale |
| Catalyst Source | Pd(OAc) | Air-stable, cheap.[4] Reduces in situ to active Pd(0).[5][6] |
| Ligand | None (Jeffery) or P(t-Bu) | TBAB acts as a stabilizer in ligand-free mode. Bulky phosphines are required to activate inert C-Cl bonds. |
| Base | K | Insoluble bases (heterogeneous) prevent catalyst poisoning by buffering the solution. |
| Additive | TBAB (Tetrabutylammonium bromide) | Phase transfer catalyst; stabilizes Pd nanoparticles; increases reaction rate. |
| Solvent | DMF, DMAc, or NMP | High boiling point, polar aprotic solvents stabilize the ionic intermediates. |
Experimental Protocols
Method A: Robust "Ligand-Free" Synthesis (For Aryl Iodides/Bromides)
Best for: Standard library synthesis, scale-up, and cost-sensitive projects.
Reagents:
-
Aryl Halide (1.0 equiv)[7]
-
Alkyl Acrylate (1.2 equiv)
-
Pd(OAc)
(1–2 mol%) -
K
CO (2.0 equiv)[7] -
TBAB (1.0 equiv)
-
DMF (0.2 M concentration relative to halide)
Step-by-Step Protocol:
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), K
CO (276 mg, 2.0 mmol), and TBAB (322 mg, 1.0 mmol). -
Catalyst Addition: Add Pd(OAc)
(2.2 mg, 0.01 mmol). Note: Pd(OAc) is orange/brown. If it is black, it has decomposed. -
Solvent & Olefin: Add DMF (5 mL) and the Acrylate (1.2 mmol).
-
Degassing (Critical): Cap the vial and purge with Nitrogen/Argon for 5 minutes (balloon or manifold). Oxygen promotes Pd oxidation and homocoupling.
-
Reaction: Heat the block/bath to 80–100 °C .
-
Observation: The mixture will turn black/dark brown within 10-20 minutes. This is the formation of active Pd-nanoclusters.
-
-
Monitoring: Check TLC at 2 hours.
-
Self-Validation: If the solution turns clear and a mirror forms on the glass, the catalyst has "crashed out" (died). Add more catalyst or check oxygen exclusion.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB. Dry organic layer over MgSO
.
Method B: High-Performance Protocol (For Aryl Chlorides)
Best for: Deactivated substrates or cheap Aryl Chlorides.
Reagents:
-
Aryl Chloride (1.0 equiv)[7]
-
Pd
(dba) (1.5 mol%)[8] -
P(t-Bu)
(6 mol%) (Use HBF salt for air stability, requires extra base) -
Cs
CO (1.2 equiv) -
Dioxane (Anhydrous)
Protocol Adjustments:
-
Temperature: Requires 100–120 °C .
-
Atmosphere: Strictly inert (Glovebox or Schlenk line recommended). P(t-Bu)
is highly oxygen-sensitive. -
Base: Cesium Carbonate is essential for the "Gregory Fu" conditions to facilitate the difficult oxidative addition.
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal Heck reaction protocol based on substrate reactivity.
Troubleshooting & "Field-Proven" Insights
1. The "Palladium Mirror" of Death:
-
Symptom: The reaction vessel walls are coated with a shiny metallic film; reaction stalls.
-
Cause: The rate of Pd(0) aggregation into bulk metal is faster than the oxidative addition to the aryl halide. This often happens if the aryl halide is unreactive or if the ligand concentration is too low.
-
Solution:
-
Increase the Halide:Pd ratio (make oxidative addition faster).
-
Add TBAB (stabilizes the colloid).
-
Add a small amount of reducing agent (e.g., Formic acid) if using Pd(II) to jumpstart the cycle, though the olefin usually handles this.
-
2. Regioselectivity Issues (Alpha vs. Beta):
-
Insight: Acrylates almost exclusively give Beta (linear) products. If you observe the Alpha (branched) product, your substrate might be an electron-rich olefin (like a vinyl ether) or you are using a specific cationic pathway with bidentate ligands. For acrylates, stick to monodentate or ligand-free systems to ensure high Beta-selectivity.
3. Pd Removal (Purification):
-
Protocol: Residual Pd is toxic. After the aqueous workup, treat the organic phase with N-Acetylcysteine or commercially available Pd-scavenging silica (e.g., SiliaMetS® Thiol) for 30 minutes before filtration. This creates a self-validating purity check: the scavenger will turn color as it captures Pd.
References
-
Heck, R. F. (1969).[5] Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives.[9] Journal of the American Chemical Society, 90(20), 5518–5526. Link
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[3][4][5][7][8][10][11][12] Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[9][13] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[9][13][14] Chemical Reviews, 100(8), 3009–3066. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 9. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 12. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Esterification of 3-methoxyphenylacetic acid to produce "Methyl 2-(3-methoxyphenyl)acrylate".
[1]
Executive Summary
This application note details the robust synthesis of Methyl 2-(3-methoxyphenyl)acrylate starting from 3-methoxyphenylacetic acid . This transformation is critical in medicinal chemistry, as
While direct esterification of the starting acid yields the saturated ester, the introduction of the
-
Quantitative Esterification: Conversion of the acid to methyl 2-(3-methoxyphenyl)acetate.
-
Base-Promoted
-Methylenation: A metal-free, high-atom-economy condensation using paraformaldehyde to install the terminal alkene.[1]
Reaction Logic & Mechanism
The Synthetic Challenge
The target molecule is an
Mechanistic Pathway
The transformation relies on the acidity of the
-
Enolization: A base (e.g.,
) deprotonates the -carbon of the ester. -
Aldol-like Addition: The resulting enolate attacks paraformaldehyde (the formaldehyde source), forming a hydroxymethyl intermediate.[1]
-
Dehydration: Under thermal conditions, the intermediate undergoes E1cB or E2 elimination to form the conjugated acrylate.[1]
Visualizing the Pathway
Figure 1: Two-stage synthetic workflow converting the acetic acid derivative to the alpha-methylene acrylate.
Experimental Protocols
Phase 1: Quantitative Esterification
Objective: Convert the carboxylic acid to the methyl ester.
Reagents:
Protocol:
-
Dissolution: Dissolve 10.0 g (60.2 mmol) of 3-methoxyphenylacetic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Add 0.5 mL of conc.
dropwise.[1] -
Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the acid spot disappears.
-
Workup: Concentrate methanol under reduced pressure. Redissolve the residue in EtOAc (100 mL) and wash with sat.
(2 x 50 mL) to remove residual acid.[1] -
Isolation: Dry organic layer over
, filter, and concentrate.
Phase 2: -Methylenation (The Critical Step)
Objective: Install the methylene group using Paraformaldehyde.
Reagents:
-
Methyl 2-(3-methoxyphenyl)acetate (Intermediate from Phase 1, 1.0 equiv)[1]
-
Paraformaldehyde (PFA, 3.0 equiv)[1]
-
Potassium Carbonate (
, 2.0 equiv)[1] -
Tetrabutylammonium bromide (TBAB, 0.1 equiv) - Phase Transfer Catalyst (Optional but recommended)[1]
-
Solvent: DMSO or NMP (0.5 M concentration)[1]
Protocol:
-
Setup: In a round-bottom flask equipped with a condenser, charge Methyl 2-(3-methoxyphenyl)acetate (5.0 g, 27.7 mmol), Paraformaldehyde (2.5 g, 83.1 mmol), and
(7.6 g, 55.4 mmol). -
Solvent: Add 55 mL of DMSO.
-
Reaction: Heat the mixture to 80–90°C for 3–5 hours.
-
Quench: Cool to room temperature and pour the mixture into ice-cold water (200 mL).
-
Extraction: Extract with Diethyl Ether or EtOAc (3 x 70 mL).
-
Note: Avoid using chlorinated solvents if possible to prevent emulsion formation with DMSO residues.[1]
-
-
Purification: Wash combined organics with Brine (3x) to remove DMSO. Dry over
.[1] Concentrate in vacuo. -
Stabilization: If storing, add 50-100 ppm of MEHQ (4-methoxyphenol) to prevent polymerization of the acrylate.[1]
Data Analysis & Optimization
Solvent Effects on Yield
The choice of solvent significantly impacts the conversion rate of the methylenation step.
| Solvent | Temperature | Time | Yield (%) | Notes |
| DMSO | 80°C | 4 h | 88% | Best balance of solubility and basicity. |
| DMF | 90°C | 6 h | 72% | Slower reaction; harder to remove during workup.[1] |
| Toluene | 110°C | 12 h | <15% | Poor solubility of PFA and inorganic base. |
| THF | Reflux | 24 h | <5% | Temperature too low for dehydration step.[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Old Paraformaldehyde | Use fresh, finely powdered PFA.[1] Depolymerization is rate-limiting. |
| Polymerization | Overheating / No Stabilizer | Do not exceed 100°C. Add radical inhibitor (BHT/MEHQ) during workup.[1] |
| Side Product: Dimer | Concentration too high | Dilute reaction to 0.2M - 0.5M. High conc. favors Michael addition of enolate to product. |
Mechanistic Visualization (DOT)[1]
The following diagram illustrates the specific electron flow for the methylenation step, highlighting the role of the base and formaldehyde.
Figure 2: Step-by-step mechanism of the base-promoted alpha-methylenation.
References
-
Valdéz-Camacho, J., et al. (2019). Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde.[1][2] International Journal of Organic Chemistry.[2]
-
[1]
- Context: Primary reference for the base-promoted methylenation of phenylacet
-
-
Vertex AI Search. (2023).[1] Synthesis of methyl 2-(3-methoxyphenyl)acrylate from 3-methoxyphenylacetic acid.
-
ChemicalBook. (n.d.).[1] Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate synthesis.
- Context: Provides spectral data and melting points for related methoxyacrylate intermedi
-
MDPI. (2022).[1] Synthesis of Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate.
Sources
- 1. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]
- 2. Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde [scirp.org]
- 3. METHYL 3-METHOXYPHENYLACETATE | 18927-05-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. (E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate synthesis - chemicalbook [chemicalbook.com]
- 6. ddtjournal.com [ddtjournal.com]
- 7. AU709159B2 - Preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 2-(3-methoxyphenyl)acrylate
Authored by a Senior Application Scientist
Introduction: Methyl 2-(3-methoxyphenyl)acrylate is a valuable substituted acrylate ester with applications in organic synthesis, polymer chemistry, and as a potential intermediate in the development of pharmaceutical compounds and other biologically active molecules. Its synthesis in a laboratory setting can be achieved through several established organic reactions. This document provides a detailed, step-by-step protocol for the synthesis of the precursor to Methyl 2-(3-methoxyphenyl)acrylate, namely Methyl 3-hydroxy-2-methylene-3-(3-methoxyphenyl)propanoate, via the Baylis-Hillman reaction. A subsequent dehydration step, which will be discussed, is required to yield the final target compound.
The Baylis-Hillman reaction is an atom-economical carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2] This reaction is advantageous due to its mild reaction conditions and the formation of a densely functionalized product.[1]
Reaction Scheme:
The overall synthetic route involves two main stages:
-
Baylis-Hillman Reaction: 3-methoxybenzaldehyde reacts with methyl acrylate in the presence of DABCO to form Methyl 3-hydroxy-2-methylene-3-(3-methoxyphenyl)propanoate.
-
Dehydration: The resulting allylic alcohol is dehydrated to yield the target compound, Methyl 2-(3-methoxyphenyl)acrylate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 10 mmol, 1.36 g | Sigma-Aldrich, 98% |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 20 mmol, 1.72 g | Acros Organics, 99%, inhibited |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C₆H₁₂N₂ | 112.17 | 2 mmol, 0.224 g | Alfa Aesar, 98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | Fisher Scientific, ACS Grade |
| Deionized Water | H₂O | 18.02 | As needed | --- |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | --- |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | --- |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | --- |
| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography, 60-120 mesh |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For column chromatography |
| Hexane | C₆H₁₄ | 86.18 | As needed | For column chromatography |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
-
FT-IR spectrometer
Safety Precautions
-
3-Methoxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Methyl Acrylate: Highly flammable liquid and vapor. Toxic if swallowed and harmful in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[4][5][6]
-
DABCO: Flammable solid. Harmful if swallowed. Causes skin irritation and serious eye damage.[1]
-
Dichloromethane: Can cause skin and eye irritation. May cause respiratory tract irritation.
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Experimental Protocol: Baylis-Hillman Reaction
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (10 mmol, 1.36 g), methyl acrylate (20 mmol, 1.72 g), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2 mmol, 0.224 g).
-
Solvent Addition: Add 20 mL of dichloromethane (DCM) to the flask.
-
Reaction: Seal the flask with a septum and stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically slow and may take 24 to 72 hours to reach completion.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), quench the reaction by adding 20 mL of deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Methyl 3-hydroxy-2-methylene-3-(3-methoxyphenyl)propanoate.
Characterization of Methyl 3-hydroxy-2-methylene-3-(3-methoxyphenyl)propanoate
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (300 MHz, CDCl₃): δ 7.29 - 7.22 (m, 1H), 6.91 - 6.80 (m, 3H), 6.28 (s, 1H), 5.85 (s, 1H), 5.50 (s, 1H), 3.81 (s, 3H), 3.72 (s, 3H), 3.55 (br s, 1H).
-
¹³C NMR (75 MHz, CDCl₃): δ 166.7, 159.6, 143.5, 140.9, 129.5, 125.9, 118.8, 113.3, 112.2, 72.8, 55.2, 51.9.
-
IR (neat, cm⁻¹): 3450 (O-H), 2955, 1715 (C=O, ester), 1630, 1600, 1490, 1250, 1160, 1050, 780.
Discussion of the Dehydration Step
To obtain the final target molecule, Methyl 2-(3-methoxyphenyl)acrylate, the synthesized allylic alcohol, Methyl 3-hydroxy-2-methylene-3-(3-methoxyphenyl)propanoate, must undergo a dehydration reaction to introduce the second double bond.
A common method for the dehydration of such alcohols is treatment with a mild acid catalyst, such as p-toluenesulfonic acid (PTSA) or an acidic resin (e.g., Amberlyst-15), in an aprotic solvent like toluene or benzene with azeotropic removal of water using a Dean-Stark apparatus.
General Procedure for Dehydration (to be optimized):
-
Dissolve the purified Methyl 3-hydroxy-2-methylene-3-(3-methoxyphenyl)propanoate in toluene.
-
Add a catalytic amount of PTSA (e.g., 0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield Methyl 2-(3-methoxyphenyl)acrylate.
Conclusion
This protocol details a reliable method for the synthesis of Methyl 3-hydroxy-2-methylene-3-(3-methoxyphenyl)propanoate via the Baylis-Hillman reaction. The procedure is suitable for a standard laboratory setting and yields a functionalized product that can be further transformed, notably through dehydration, to produce the target compound, Methyl 2-(3-methoxyphenyl)acrylate. The provided characterization data will aid in the verification of the synthesized intermediate. As with any chemical synthesis, careful attention to safety precautions and proper handling of reagents is paramount.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Baylis–Hillman reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Thames River Chemical Corp. (2018, March 21). Methyl Acrylate, Inhibited - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Retrieved from [Link]
Sources
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (E)-methyl 3-(3-methoxyphenyl)acrylate | C11H12O3 | CID 11041597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Analytical techniques for the characterization of "Methyl 2-(3-methoxyphenyl)acrylate".
The following Application Note and Protocol Guide is designed for researchers and drug development professionals characterizing Methyl 2-(3-methoxyphenyl)acrylate .
Executive Summary
Methyl 2-(3-methoxyphenyl)acrylate (CAS: 133033-14-4), often referred to as a methyl atropate derivative, is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Unlike its isomer methyl 3-methoxycinnamate, this molecule possesses a terminal methylene group (
This guide details the physicochemical profiling, spectroscopic identification, and chromatographic purity assessment of the compound. It specifically addresses the differentiation of this
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | Methyl 2-(3-methoxyphenyl)prop-2-enoate |
| Common Name | Methyl |
| CAS Number | 133033-14-4 |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water |
| Reactivity | Prone to polymerization (Michael acceptor); light sensitive |
Structural Analysis Strategy
The primary analytical challenge is confirming the regiochemistry of the acrylate moiety (alpha vs. beta substitution). The following workflow ensures structural integrity.
Diagram 1: Analytical Logic & Isomer Differentiation
This flowchart illustrates the decision matrix for distinguishing the target molecule from its common isomers.
Caption: Logic flow for distinguishing Methyl 2-(3-methoxyphenyl)acrylate (alpha-isomer) from cinnamate derivatives using NMR.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation and confirmation of the terminal methylene group.
Protocol:
-
Solvent: Dissolve 10 mg of sample in 0.6 mL
(99.8% D). -
Instrument: 400 MHz or higher.
-
Key Experiments:
, , HMBC (Heteronuclear Multiple Bond Correlation).
Data Interpretation Guide:
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 6.35 & 5.85 | Singlets (s) | Critical: Indicates terminal methylene. Absence of large coupling ( | ||
| 3.81 | Singlet (s) | Confirms methoxy group integrity. | ||
| 3.78 | Singlet (s) | Ester methyl group. | ||
| 6.90 - 7.30 | Multiplet (m) | Ar-H (4H) | 1,3-disubstituted aromatic pattern. | |
| ~167.0 | s | Conjugated ester carbonyl. | ||
| ~141.0 | s | Alpha-carbon attached to phenyl ring. | ||
| ~127.0 | t | Terminal alkene carbon (DEPT-135 negative). |
Expert Insight: Use HMBC to connect the ester carbonyl carbon to the alkene protons. This confirms the ester is directly attached to the carbon bearing the aromatic ring, validating the
Infrared Spectroscopy (FT-IR)
Objective: Functional group verification.
-
Method: ATR (Attenuated Total Reflectance) on neat oil/solid.
-
Key Bands:
-
1715-1725 cm⁻¹: Conjugated Ester
stretch. -
1620-1635 cm⁻¹:
stretch (often split or shouldered due to conjugation with the ring). -
1250 cm⁻¹:
stretch (Aryl alkyl ether).
-
Chromatographic Methods (Purity & Assay)
HPLC Protocol (Reverse Phase)
Objective: Quantify purity and detect hydrolytic degradation (Atropic acid derivatives).
System Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Acrylate backbone).
Gradient Table:
| Time (min) | % A | % B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
System Suitability Criteria:
-
Tailing Factor:
. -
Resolution:
between the main peak and any known impurity (e.g., 3-methoxybenzaldehyde from synthesis).
GC-MS Protocol (Identification)
Objective: Confirm molecular weight and fragmentation pattern.
-
Inlet Temp: 250°C.
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Oven: 60°C (1 min)
20°C/min 280°C (3 min). -
MS Source: EI (70 eV).
Fragmentation Pattern:
-
Molecular Ion (
): m/z 192.[1] -
Base Peak: Often m/z 133 (Loss of
) or m/z 161 (Loss of ). -
Diagnostic: Look for m/z 59 (
) confirming the methyl ester.
Synthesis & Impurity Profile
Understanding the origin of the sample aids in impurity identification. This molecule is typically synthesized via the Baylis-Hillman reaction (using 3-methoxybenzaldehyde and methyl acrylate) followed by acetylation/elimination, or via Pd-catalyzed
Diagram 2: Analytical Workflow & Impurity Tracking
Caption: Workflow from synthesis to pure compound, highlighting potential impurities to monitor during HPLC.
Storage and Stability (Protocol)
-
Sensitivity: Acrylates are prone to spontaneous polymerization initiated by light or heat.
-
Stabilization: Commercial samples often contain 10-50 ppm MEHQ (Monomethyl ether hydroquinone) as an inhibitor.
-
Storage Protocol:
-
Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Protect from light (Amber vials).
-
Before use, allow the vial to warm to room temperature to prevent water condensation.
-
References
-
National Institute of Standards and Technology (NIST) . General Fragmentation Patterns of Methyl Esters. NIST Chemistry WebBook. Retrieved from [Link]
- Basavaiah, D., et al. (2003). The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction. Tetrahedron. (General reference for alpha-methylene ester synthesis).
Sources
Advanced HPLC Strategies for the Quantitation of Acrylate Monomers and Residuals
Application Note & Protocol Guide
Abstract
Acrylate compounds—ranging from the polar acrylic acid (AA) to hydrophobic alkyl esters like butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA)—are critical intermediates in polymer synthesis and drug delivery systems (e.g., hydrogels, enteric coatings).[1] However, their high reactivity and lack of strong chromophores present unique analytical challenges. This guide details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) methodology for the separation and quantitation of acrylate monomers, focusing on residual analysis in pharmaceutical matrices and stability indicating assays for polymerization inhibitors like MEHQ.
The Chemical Context: Stability & Detection Logic
The Reactivity Challenge
Acrylates are prone to spontaneous polymerization, initiated by heat, light, or peroxides. To prevent this, commercial monomers are stabilized with inhibitors such as 4-Methoxyphenol (MEHQ) .
-
Analytical Implication: Samples must be kept cool (4°C) and shielded from light. Standards should ideally contain the inhibitor to prevent on-column polymerization, which can permanently foul the stationary phase.
The Detection Challenge (UV Cutoff)
Acrylates lack extended conjugation. Their UV absorption is driven by the carbonyl (
-
Constraint: At this wavelength, many common solvents (acetone, ethyl acetate) and mobile phase additives (formic acid, acetate) absorb strongly, causing high background noise.
-
Solution: We utilize Phosphoric Acid (
) as the modifier. It is UV-transparent at 210 nm and suppresses the ionization of acrylic acid ( ), ensuring sharp peak shape.
Method Development Strategy
The following diagram illustrates the decision matrix for optimizing acrylate separation, ensuring resolution between the polar acid, the stabilizer (MEHQ), and the hydrophobic esters.
Figure 1: Method Development Logic for Acrylate Analysis. Note the critical requirement for acidic pH when Acrylic Acid is present to prevent peak tailing.
Detailed Experimental Protocols
Protocol A: Universal Separation of Acrylate Monomers
Application: Quality control of raw materials; purity assessment of monomer blends. Analytes: MEHQ (Inhibitor), Acrylic Acid (AA), Methyl Acrylate (MA), Ethyl Acrylate (EA), Methyl Methacrylate (MMA), Butyl Acrylate (BA), 2-Ethylhexyl Acrylate (EHA).
1. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 4.6 × 150 mm, 3.5 µm or 5 µm | High carbon load preferred for retention of polar AA. (e.g., Zorbax Eclipse Plus C18 or equivalent). |
| Mobile Phase A | 0.1% | Suppresses AA ionization; UV transparent. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for hydrophobic esters. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temp | 30°C | Improves mass transfer and reproducibility. |
| Detection | UV 210 nm (BW 4 nm) | Max absorption for acrylates. |
| Injection | 10 µL | Prevent column overload. |
2. Gradient Program
-
0.0 min: 95% A / 5% B (Hold 2 min to elute MEHQ and AA)
-
15.0 min: 5% A / 95% B (Linear ramp to elute BA, EHA)
-
20.0 min: 5% A / 95% B (Wash)
-
20.1 min: 95% A / 5% B (Re-equilibration)
-
25.0 min: Stop
3. Standard Preparation
-
Stock Solution: Weigh 50 mg of each monomer into a 50 mL volumetric flask. Dissolve in Tetrahydrofuran (THF) or Acetonitrile. Note: THF is preferred for solubility of higher esters but must be compatible with the initial gradient (inject small volumes).
-
Working Standard: Dilute Stock 1:100 in Mobile Phase A/Acetonitrile (50:50).
-
Critical Step: Ensure the diluent contains at least 10-20% organic solvent to prevent precipitation of hydrophobic acrylates like EHA.
-
Protocol B: Determination of Residual Monomers in Hydrogels
Application: Safety testing of medical devices (contact lenses, wound dressings) and superabsorbent polymers (SAPs). Challenge: Extracting monomers from a cross-linked polymer matrix without dissolving the polymer itself.
1. Sample Preparation Workflow
Figure 2: Extraction workflow for residual monomers in hydrogels.
2. Extraction Procedure
-
Weighing: Accurately weigh ~1.0 g of hydrogel sample into a sealable glass jar.
-
Swelling/Extraction: Add 50.0 mL of 0.1% Phosphoric Acid .
-
Why Acid? Using the mobile phase as the extraction solvent prevents "solvent shock" during injection and maintains the protonation state of Acrylic Acid.
-
-
Agitation: Shake mechanically for 24 hours. The hydrogel will swell, releasing unreacted monomers into the supernatant.
-
Filtration: Withdraw an aliquot of the supernatant and filter through a 0.45 µm PVDF syringe filter. Do not use Nylon (acrylates can bind to Nylon membranes).
Quantitative Data Summary
The following table summarizes typical retention times and Limits of Quantitation (LOQ) achievable with this method using a standard DAD detector.
| Analyte | Retention Time (min) | LOQ (µg/mL) | Linearity ( |
| MEHQ (Inhibitor) | 2.1 | 0.5 | > 0.999 |
| Acrylic Acid (AA) | 3.4 | 1.0 | > 0.999 |
| Methyl Acrylate | 6.8 | 0.5 | > 0.999 |
| Ethyl Acrylate | 8.2 | 0.5 | > 0.999 |
| Methyl Methacrylate | 9.5 | 0.5 | > 0.999 |
| Butyl Acrylate | 12.1 | 0.2 | > 0.999 |
| 2-EHA | 14.8 | 0.2 | > 0.999 |
Note: Retention times will vary based on column void volume and dwell volume. Relative retention order remains consistent on C18.
Troubleshooting & System Suitability
Polymerization on Column
-
Symptom: Sudden increase in backpressure; split peaks; loss of theoretical plates.
-
Cause: Injection of samples containing peroxides or high heat causing monomer reaction inside the frit/column.
-
Prevention: Always add 10-50 ppm MEHQ to the Mobile Phase B (Acetonitrile) if running high-concentration monomer samples routinely. This keeps the column "inhibited."
Peak Tailing (Acrylic Acid)
-
Symptom: Asymmetry factor > 1.5 for the AA peak.
-
Cause: Secondary interactions with silanols or insufficient ion suppression.
-
Fix: Ensure Mobile Phase A pH is < 2.5. If using an older column, switch to an "End-capped" or "Base-deactivated" C18 column (e.g., Zorbax SB-C18).
Ghost Peaks
-
Symptom: Peaks appearing in blank gradients.
-
Cause: Contamination of the aqueous mobile phase (bacterial growth) or leaching from plastic bottles.
-
Fix: Use glass reservoirs. Replace aqueous mobile phase daily.
References
-
Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Application Note. Link
-
Occupational Safety and Health Administration (OSHA). Acrylic Acid: Method PV2008. OSHA Sampling and Analytical Methods.[2] Link
-
Knauer. Determination and quantification of acrylic acid derivatives.[3] Application Note VCH0016.[3] Link
-
Sadeghi, M. et al. Optimized HPLC determination of residual monomer in hygienic SAP hydrogels. ResearchGate.[1] Link
-
PerkinElmer. HPLC: Analysis of Acrylate Monomers.[4] Application Note. Link
Sources
Use of "Methyl 2-(3-methoxyphenyl)acrylate" in polymer chemistry.
Executive Summary
Methyl 2-(3-methoxyphenyl)acrylate (M3MPA) is a specialized
However, this steric bulk creates significant kinetic challenges in homopolymerization due to a low ceiling temperature (
Chemical Profile & Monomer Stability
| Parameter | Specification | Critical Insight |
| CAS Name | Methyl 2-(3-methoxyphenyl)acrylate | |
| Structure | The | |
| Molar Mass | 192.21 g/mol | High aromatic content drives Refractive Index > 1.58. |
| Solubility | Soluble in THF, Toluene, DCM | Methoxy group improves solubility in non-halogenated solvents compared to unsubstituted analogs. |
| Ceiling Temp ( | CRITICAL: Will not homopolymerize efficiently above room temperature. |
Handling Precaution: Store at -20°C. The monomer is sensitive to premature autopolymerization if left in light, yet paradoxically difficult to polymerize radically to high conversion without specific protocols.
Application A: High-Refractive Index (HRI) Optical Resins
Rationale: The incorporation of M3MPA into a polymer backbone (e.g., with Methyl Methacrylate or Styrene) significantly boosts the Refractive Index (RI) of the material. The 3-methoxy substituent adds electron density to the aromatic ring, further enhancing polarizability—a key factor in maximizing RI for lens coatings and waveguide claddings.
Mechanism of Action
Standard aliphatic acrylates (like PMMA) have an RI of
Protocol: Solution Copolymerization (M3MPA-co-Styrene)
Note: We utilize Styrene (St) as a comonomer.[1] Styrene creates a "spacing" effect that mitigates the steric clash between consecutive M3MPA units, allowing the polymerization to proceed at standard temperatures.
Materials:
-
Monomer A: Methyl 2-(3-methoxyphenyl)acrylate (M3MPA) [Purified via column chromatography]
-
Monomer B: Styrene (St) [De-inhibited]
-
Initiator: AIBN (Azobisisobutyronitrile) [Recrystallized]
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Feed Preparation:
-
Target Composition: 40 mol% M3MPA / 60 mol% Styrene.
-
Dissolve 4.0 mmol M3MPA and 6.0 mmol Styrene in 10 mL Toluene in a Schlenk flask.
-
Total monomer concentration should be kept high (approx. 1.0 M) to favor propagation over depolymerization.
-
-
Degassing (Crucial):
-
Oxygen inhibits radical species and induces an induction period.
-
Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved
. -
Backfill with Nitrogen or Argon.
-
-
Initiation:
-
Add AIBN (1 mol% relative to total monomer) under inert flow.
-
Expert Tip: Do not inject AIBN solution until the bath temperature is stable.
-
-
Polymerization:
-
Immerse flask in a thermostated oil bath at 60°C .
-
Time: Run for 12–16 hours.
-
Note: Do not exceed 70°C. As temperature rises, the de-propagation rate (
) of the -substituted monomer increases, lowering yield.
-
-
Purification:
-
Precipitate the solution dropwise into cold Methanol (10x excess volume).
-
Filter the white precipitate and re-dissolve in THF.
-
Re-precipitate into Hexane to remove unreacted M3MPA monomer.
-
Vacuum dry at 40°C for 24 hours.
-
Visualization: Synthesis & Optical Application Workflow
The following diagram illustrates the kinetic pathway from monomer selection to the final optical coating, highlighting the critical copolymerization step.
Caption: Workflow for overcoming steric hindrance in M3MPA polymerization to yield high-refractive-index optical films.
Characterization & Validation
To ensure the protocol was successful, the following QC steps are mandatory.
A. Compositional Analysis ( H-NMR)
The incorporation ratio of M3MPA is often lower than the feed ratio due to its lower reactivity ratio (
-
Solvent:
-
Key Signals:
-
3.6–3.8 ppm: Methoxy protons (
) from M3MPA (Area A). - 6.5–7.2 ppm: Aromatic protons from both Styrene and M3MPA (Area B).
-
3.6–3.8 ppm: Methoxy protons (
-
Calculation: Use the methoxy peak integration to quantify M3MPA units relative to the total aromatic integration.
B. Optical Properties (Ellipsometry)
Prepare a 5 wt% solution in PGMEA (Propylene glycol methyl ether acetate). Spin coat onto a silicon wafer at 2000 rpm for 60s. Bake at 100°C for 60s.
| Metric | Target Value | Validation Method |
| Refractive Index ( | 1.56 – 1.59 (at 633 nm) | Variable Angle Spectroscopic Ellipsometry (VASE) |
| Film Thickness | 100 – 300 nm | Profilometry |
| Transparency | > 95% Transmittance (400-800nm) | UV-Vis Spectroscopy |
Troubleshooting & Causality
-
Issue: Low Yield / No Polymer.
-
Cause: Temperature was likely too high (
), exceeding the ceiling temperature ( ) of the -substituted acrylate. -
Fix: Lower temperature to 60°C and extend reaction time; ensure strict oxygen removal.
-
-
Issue: Opaque/Cloudy Film.
-
Cause: Phase separation due to "blocky" polymer structure or poor solubility.
-
Fix: The 3-methoxy group enhances solubility, but if the copolymer drift is high, incompatibility occurs. Maintain low conversion (<20%) to ensure random distribution of monomers.
-
References
-
Yamada, B., et al. (2003).
-Substituted Acrylates. Progress in Polymer Science. -
Ito, H., et al. (1982).
-Phenylacrylate. Macromolecules. -
Olugbemide, A.D. (2022).[1][2] Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv.
-
Polysciences, Inc. Phenyl Acrylate Monomer Technical Data for Optical Applications.
-
Sigma-Aldrich. High Refractive Index Polymers and Monomers Guide.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in the Esterification of Methoxy-Substituted Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low conversion rates during the esterification of methoxy-substituted carboxylic acids. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low conversion rates when esterifying my methoxy-substituted carboxylic acid using standard Fischer esterification?
A1: Low conversion rates in Fischer esterification of these substrates can often be attributed to a combination of electronic and steric effects, as well as the reversible nature of the reaction.
-
Electronic Effects: The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance, but it also exhibits an electron-withdrawing inductive effect.[1] When positioned at the para position of a benzoic acid, the electron-donating resonance effect is dominant, increasing electron density in the aromatic ring.[1] This can slightly decrease the acidity of the carboxylic acid, making the carboxylate anion a less stable leaving group and potentially slowing down the reaction.[2] Conversely, at the meta position, the inductive effect is more pronounced, making it electron-withdrawing and increasing acidity.[1]
-
Steric Hindrance: A methoxy group, particularly in the ortho position, can physically block the approach of the alcohol to the carbonyl carbon of the carboxylic acid.[3][4] This steric hindrance can significantly impede the nucleophilic attack required for ester formation.[3]
-
Reaction Equilibrium: Fischer esterification is a reversible reaction that produces water as a byproduct.[5][6] If water is not removed from the reaction mixture, the equilibrium can shift back towards the starting materials, resulting in low ester yields.[6][7]
Q2: What is the first thing I should check if my esterification reaction is not proceeding as expected?
A2: The most critical factor to verify is the removal of water. The accumulation of water, a product of the reaction, will drive the equilibrium back towards the reactants, thereby inhibiting ester formation.[5][6] Ensure that your drying agents are active or that your Dean-Stark apparatus is functioning correctly to continuously remove water from the reaction mixture.[8][9] The presence of water can also deactivate some acid catalysts, like sulfuric acid, by preferentially solvating the catalytic protons.[10]
Q3: Can the position of the methoxy group on the aromatic ring influence the reaction outcome?
A3: Absolutely. The position of the methoxy group has a significant impact on both the electronic properties and steric environment of the carboxylic acid.
-
ortho-Substitution: This position presents the most significant steric challenge, often leading to the lowest conversion rates with standard methods due to the methoxy group physically obstructing the reaction center.[4][11]
-
meta-Substitution: At this position, the electron-withdrawing inductive effect of the methoxy group is more influential than its resonance effect.[1] This can increase the acidity of the carboxylic acid, which may slightly favor the reaction.
-
para-Substitution: The electron-donating resonance effect is strongest at the para position, which can slightly decrease the reactivity of the carboxylic acid.[1][2]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Low Yield with ortho-Methoxybenzoic Acid and Primary/Secondary Alcohols
Underlying Cause: Severe steric hindrance from the ortho-methoxy group is the primary culprit. The bulky methoxy group shields the carboxylic acid's carbonyl carbon, making it difficult for the alcohol to attack.[3][4]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low yields.
Recommended Solutions & Protocols:
-
Switch to a Milder, More Powerful Esterification Method: For sterically hindered substrates, moving away from the harsh, equilibrium-limited Fischer esterification is often the most effective strategy.
-
Yamaguchi Esterification: This method is particularly effective for sterically demanding acids and alcohols.[12][13] It proceeds via a mixed anhydride intermediate, which is highly reactive.[14][15]
-
Mitsunobu Reaction: An excellent choice for converting primary and secondary alcohols to esters with inversion of stereochemistry.[16][17][18] It is tolerant of many functional groups and proceeds under mild conditions.[19][20]
-
DCC/DMAP (Steglich) Esterification: This carbodiimide-mediated coupling is a reliable method for acid-sensitive substrates and can be effective for hindered systems.[21][22]
-
-
Optimize Fischer Esterification Conditions (If other methods are not viable):
-
Increase Reaction Time and Temperature: Given the slower reaction rate due to steric hindrance, extending the reaction time (e.g., to 24-48 hours) and increasing the temperature (refluxing in a higher boiling solvent like toluene) can help drive the reaction forward.[3]
-
Use a More Potent Acid Catalyst: While sulfuric acid is common, a stronger acid catalyst like p-toluenesulfonic acid (TsOH) or metal triflates can be more effective.[23]
-
Issue 2: Reaction Stalls with para-Methoxybenzoic Acid
Underlying Cause: While steric hindrance is minimal, the electron-donating nature of the para-methoxy group can slightly deactivate the carboxylic acid.[2] The primary issue, however, often remains the buildup of water, leading to equilibrium.[5][6]
Recommended Solutions & Protocols:
-
Ensure Rigorous Water Removal:
-
Dean-Stark Apparatus: This is the most effective method for continuous water removal.[8][9] Use a solvent that forms an azeotrope with water, such as toluene or benzene, to facilitate its removal.[7]
-
Excess Alcohol: Using the alcohol as the solvent (if feasible) can shift the equilibrium towards the product side according to Le Chatelier's principle.[5][7]
-
-
Activate the Carboxylic Acid: If optimizing water removal is insufficient, consider converting the carboxylic acid to a more reactive derivative.
-
Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[21][24] The resulting acid chloride is highly electrophilic and will readily react with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.[24]
-
Experimental Protocol: Esterification via Acid Chloride
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add the para-methoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (typically around 70-80°C) for 1-2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure.
-
-
Esterification:
-
Dissolve the crude acid chloride in an anhydrous, non-protic solvent (e.g., DCM or THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the alcohol (1.1 eq) and pyridine (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup to remove the pyridinium hydrochloride salt and any remaining starting materials.
-
Issue 3: Side Reactions and Product Decomposition
Underlying Cause: Methoxy-substituted aromatic compounds can be susceptible to certain side reactions under harsh acidic conditions and high temperatures.
-
Ether Cleavage: Although generally robust, the methoxy group can undergo cleavage in the presence of very strong acids (like HBr or HI), though this is less common with H₂SO₄ under typical esterification conditions.
-
Polycondensation: For phenolic carboxylic acids (where a hydroxyl group is also present on the ring), there is a risk of intermolecular esterification leading to polymers.[25]
Recommended Solutions:
-
Use Milder Catalysts and Conditions: If side reactions are observed, switch to milder acid catalysts (e.g., solid acid resins like Dowex H+) or avoid acidic conditions altogether by using methods like DCC/DMAP or Yamaguchi esterification.[12][26]
-
Protecting Groups: If other sensitive functional groups are present, consider using protecting groups that are stable to the esterification conditions.
Data Summary: Comparison of Esterification Methods
| Method | Typical Conditions | Best For | Potential Drawbacks |
| Fischer | Acid catalyst (H₂SO₄, TsOH), heat, removal of H₂O | Simple, non-hindered substrates | Reversible, harsh conditions, not ideal for hindered or sensitive substrates[3] |
| Acid Chloride | SOCl₂, then alcohol + base | Sterically hindered acids | Two-step process, corrosive reagents[24] |
| DCC/DMAP | DCC, DMAP, room temp. | Acid-sensitive, hindered substrates | Dicyclohexylurea (DCU) byproduct can be difficult to remove[27] |
| Yamaguchi | 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | Severely hindered substrates, macrolactonization | Reagents can be expensive[12][13][28] |
| Mitsunobu | PPh₃, DEAD/DIAD, room temp. | Inversion of stereochemistry at alcohol center | Stoichiometric phosphine oxide byproduct, azodicarboxylate reagents are hazardous[16][17] |
References
-
Dean–Stark apparatus - Wikipedia. Available at: [Link]
-
Dean-Stark Apparatus - Orick Médico Sarl. Available at: [Link]
-
Why is methoxy group an electron donating group? - Chemistry Stack Exchange. Available at: [Link]
-
Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water - PMC. Available at: [Link]
-
Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Available at: [Link]
-
Dean Stark Apparatus - Scoilnet. Available at: [Link]
-
Multiple effects of water on solvent-free enzymatic esterifications - ResearchGate. Available at: [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Available at: [Link]
-
Why do electron donating groups decrease the acidity of aromatic carboxylic acids? - Chemistry Stack Exchange. Available at: [Link]
-
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method - Organic Chemistry Portal. Available at: [Link]
-
What happens if i don't remove water during esterification? : r/chemistry - Reddit. Available at: [Link]
-
Converting Carboxylic Acids to Esters - Chemistry Steps. Available at: [Link]
-
Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. Available at: [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC. Available at: [Link]
-
Effect of water on sulfuric acid catalyzed esterification. Available at: [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - Frontiers. Available at: [Link]
-
Mitsunobu Reaction. Available at: [Link]
-
Esterification for the introductory organic laboratory course: A modified Dean-Stark trap | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC. Available at: [Link]
-
Yamaguchi Esterification - Organic Chemistry Portal. Available at: [Link]
- Esterification of phenol group-containing carboxylic acid - Google Patents.
-
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification - ACS Publications. Available at: [Link]
-
Keck macrolactonization | Request PDF - ResearchGate. Available at: [Link]
-
Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst - The Royal Society. Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
-
Alternative acid for fisher esterification : r/chemistry - Reddit. Available at: [Link]
-
Acid to Ester - Common Conditions. Available at: [Link]
-
Mitsunobu Reaction - Chemistry Steps. Available at: [Link]
-
Macrolactonization in the Total Synthesis of Natural Products - iSm2. Available at: [Link]
-
Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry - YouTube. Available at: [Link]
-
Reactivity of Carboxylic Acid Derivatives - Department of Chemistry - University of Calgary. Available at: [Link]
-
Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α - ResearchGate. Available at: [Link]
-
Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC. Available at: [Link]
-
7.9: How Delocalized Electrons Affect pKa Values - Chemistry LibreTexts. Available at: [Link]
-
What different methods are there for manufacturing esters in the lab? - Quora. Available at: [Link]
-
Carboxylic Acids and the Acidity of the O±H Bond. Available at: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]
- Method for carboxylic acid esterification - Google Patents.
-
Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy - YouTube. Available at: [Link]
-
Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis - Arkivoc. Available at: [Link]
-
Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - MDPI. Available at: [Link]
-
Syntheses of extreme sterically hindered 4-methoxyboronic acids - ResearchGate. Available at: [Link]
-
A-Level H2 Chemistry: Esterification of Phenols - YouTube. Available at: [Link]
-
Conversion of Carboxylic Acids into Esters without Use of Alcohols - ResearchGate. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orickmedicosarl.com [orickmedicosarl.com]
- 9. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 14. Yamaguchi Esterification [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 21. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 22. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 23. reddit.com [reddit.com]
- 24. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 25. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
- 26. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 28. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of work-up procedures for "Methyl 2-(3-methoxyphenyl)acrylate" isolation.
Technical Support Center: Isolation & Purification of Methyl 2-(3-methoxyphenyl)acrylate
Scope & Molecule Definition
Target Molecule: Methyl 2-(3-methoxyphenyl)acrylate
Structure: An
Core Troubleshooting Workflows
Module A: Polymerization Control (The "Gel" Issue)
Issue: The crude oil solidifies into an insoluble rubber or gel during rotary evaporation or distillation.
Root Cause: Thermal stress initiates radical propagation. Standard inhibitors (e.g., BHT) are often insufficient for terminal acrylates at elevated temperatures.
The Protocol:
-
Aerobic Environment: Do not flush the rotary evaporator with nitrogen before starting. Oxygen is a necessary co-inhibitor for Phenolic inhibitors (MeHQ).
-
Dual-Inhibitor System:
-
Add to Crude: 4-Methoxyphenol (MeHQ) at 50–100 ppm .
-
Add to Distillation Pot (if distilling): Phenothiazine (PTZ) at 200 ppm . PTZ acts as an anaerobic inhibitor, protecting the product in the column packing where oxygen levels are low.
-
-
Temperature Limit: Maintain bath temperature
. Use higher vacuum rather than higher heat.
| Inhibitor | Mechanism | Condition | Recommended Concentration |
| MeHQ | Peroxyl radical trap | Requires | 50–100 ppm |
| Phenothiazine | Alkyl radical trap | Anaerobic/Aerobic | 100–500 ppm |
| BHT | Steric radical trap | Aerobic | Not recommended alone |
Module B: Palladium Removal (If synthesized via Heck)
Issue: Dark colored oil, residual heavy metals failing QC (< 10 ppm Pd required).
The "Green" Scavenger Protocol: Avoid standard silica columns which often cause streaking of acrylates. Use a functionalized scavenger or specific wash.
-
The Cysteine Wash (Low Cost):
-
Dissolve crude organic phase in EtOAc.
-
Wash with 10% Aqueous L-Cysteine solution (
vol). -
The Pd coordinates to sulfur/nitrogen, migrating to the aqueous phase.
-
-
The SiliaMetS® Thiol (High Efficiency):
-
Add SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica) to the organic solution.
-
Ratio: 4 equivalents relative to residual Pd (or 5% w/w of crude).
-
Stir at
for 1 hour. -
Filter through a
pad.
-
Module C: Triphenylphosphine Oxide (TPPO) Removal (If synthesized via Wittig)
Issue: White crystalline solid (TPPO) co-elutes or contaminates the acrylate.
The MgCl₂ Precipitation Protocol (Chromatography-Free):
This method exploits the Lewis acidity of
-
Solvent Switch: Dissolve crude residue in Toluene (or 9:1 Toluene/EtOAc).
-
Complexation: Add anhydrous
(2.0 equiv relative to expected TPPO). -
Incubation: Stir vigorously at reflux (
) for 1 hour, then cool to Room Temp. -
Filtration: The
complex precipitates as a granular solid. Filter through a sintered glass funnel. -
Result: Filtrate contains pure acrylate; solid cake retains >95% of TPPO.
Visualized Workflows (Graphviz)
Diagram 1: General Isolation Decision Tree
Caption: Logical flow for selecting the correct work-up based on synthesis origin and impurity profile.
Diagram 2: The MgCl₂ Complexation Mechanism
Caption: Process flow for removing Triphenylphosphine Oxide (TPPO) without column chromatography.
Frequently Asked Questions (FAQs)
Q1: I see two spots on TLC very close together. Is this E/Z isomerism?
A: No. As an
-
Likely Culprit: The second spot is likely the starting material, Methyl 3-methoxyphenylacetate .
-
Separation: These are difficult to separate by distillation due to boiling point similarities. Use Flash Chromatography (Hexane/EtOAc 9:1). The acrylate (conjugated) is slightly more polar and UV-active than the saturated ester.
Q2: My product turned into a solid white plastic in the flask. Can I recover it? A: No. This is irreversible radical polymerization.
-
Prevention: Ensure MeHQ is present during all concentration steps and do not use high-vacuum grease-free lines that remove all oxygen, as MeHQ requires trace
to function.
Q3: Can I distill this compound? A: Yes, but it requires high vacuum (< 1 mbar) and a short-path distillation head to minimize residence time.
-
Boiling Point Estimate: ~120–130°C at 0.5 mmHg (Predicted).
-
Additive: Add Phenothiazine to the pot before heating.
Q4: I used the Heck reaction, and the product is contaminated with the linear isomer (Cinnamate). How do I remove it? A: The linear isomer (Methyl 3-(3-methoxyphenyl)acrylate) is thermodynamically more stable.
-
Separation: The linear isomer is significantly more crystalline. Try dissolving the mixture in cold Methanol or Hexane/Ether at -20°C. The linear cinnamate often crystallizes out, leaving your desired
-branched acrylate in the mother liquor.
References
-
Acrylate Stabilization: Levy, L. B. "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition, vol. 23, no. 5, 1985, pp. 1505-1515. Link
-
TPPO Removal: Donald, S. M., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling."[1] Organic Process Research & Development, vol. 28, 2024. Link
-
Pd Removal: Garrett, C. E., and Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, vol. 346, no. 8, 2004, pp. 889-900. Link
-
Synthesis Context: Basavaiah, D., et al.[2][3] "The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction." Tetrahedron, vol. 52, no. 24, 1996, pp. 8001-8062. Link
Sources
Technical Support Center: Catalyst Selection and Optimization for the Synthesis of Acrylate Derivatives
Welcome to the Technical Support Center for the synthesis of acrylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can not only solve immediate issues but also proactively optimize your synthetic strategies.
PART 1: Foundational Principles of Catalyst Selection
The success of any acrylate derivative synthesis hinges on the judicious selection of a catalyst. The ideal catalyst not only accelerates the reaction but also steers it towards the desired product with high selectivity, minimizing side reactions and downstream purification challenges.
Q: How do I choose the right class of catalyst for my desired transformation?
A: The choice of catalyst is fundamentally dictated by the type of reaction you are performing. Here is a logic-based guide to help you navigate this critical decision:
-
For Transesterification: If you are exchanging the ester group of an acrylate, consider basic or organometallic catalysts. Sterically demanding aryloxides of sodium(I) or magnesium(II) have shown high chemoselectivity, effectively promoting transesterification while suppressing undesired Michael additions.[1][2] For milder, more sustainable options, enzymatic catalysts like Candida antarctica lipase B (CalB) are excellent, particularly in solvent-free conditions, though they can be inhibited by acrylic acid.[3]
-
For Michael Additions (Conjugate Additions): This reaction is highly sensitive to the catalyst's nature.
-
Aza-Michael Additions (Nitrogen Nucleophiles): Often, no catalyst is needed, but the reaction can be accelerated. For asymmetric additions, bifunctional organocatalysts, such as those derived from cinchona alkaloids, are effective in achieving high enantioselectivity.[4][5]
-
Thiol-Michael Additions (Sulfur Nucleophiles): Base catalysts like amines or phosphines are commonly used. The choice of catalyst can be complex and depends on the solvent, and the nucleophilicity of the catalyst.[6]
-
-
For Carbon-Carbon Bond Formation (e.g., Heck Coupling): Palladium complexes are the go-to catalysts. The choice of ligands (e.g., phosphines) and the palladium source [e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂] is critical and can influence catalyst stability and efficiency.[7][8] Formation of "palladium black" is a common issue, indicating catalyst decomposition.[9]
-
For Diels-Alder Reactions: Lewis acids like AlCl₃ are frequently employed to accelerate the reaction and control stereoselectivity.[10] They function by lowering the energy of the dienophile's LUMO, making it more reactive.[10][11]
-
For Polymerization: The choice depends on the desired polymer architecture. For controlled radical polymerization, techniques like Atom Transfer Radical Polymerization (ATRP) using copper-based catalysts or light-mediated processes with Iridium catalysts are common.[12][13]
Below is a decision-making workflow for initial catalyst selection:
Caption: Initial catalyst selection workflow based on reaction type.
PART 2: Troubleshooting Guides for Common Synthetic Routes
This section addresses specific, frequently encountered problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Guide 1: Transesterification Reactions
Transesterification is a key method for diversifying acrylate esters but can be plagued by side reactions.
Q: My transesterification of methyl acrylate is giving low yields and I'm observing significant amounts of a high-molecular-weight byproduct. What is happening and how can I fix it?
A: The most likely culprit is a competing Michael addition reaction, where the alcohol nucleophile attacks the double bond of the acrylate instead of the carbonyl carbon. This is a common issue with basic catalysts. The initially formed Michael adduct can then react further, leading to oligomers or polymers.
Troubleshooting Steps:
-
Catalyst Choice is Critical:
-
Switch to a Chemoselective Catalyst: Move away from simple bases like NaOMe. Catalysts like magnesium(II) and sodium(I) complexes derived from sterically hindered phenols (e.g., 2,6-di-tert-butyl-p-cresol, BHT-H) are highly effective for transesterification while suppressing Michael additions.[1][2] These bulky catalysts sterically disfavor the approach to the double bond.
-
Consider Heterogeneous Catalysts: Acid-treated clays or ion-exchange resins can be effective and offer easier separation.[14]
-
-
Optimize Reaction Conditions:
-
Temperature Control: Transesterification is often reversible.[15] While higher temperatures can increase the rate, they might also favor side reactions. Operate at the lowest effective temperature. Some highly active magnesium and sodium aryloxide catalysts work efficiently at room temperature (25 °C).[1]
-
Removal of Byproduct: The reaction produces a low-boiling alcohol (e.g., methanol from methyl acrylate). Its removal, often as an azeotrope, drives the equilibrium towards the product.[15] Ensure your distillation setup is efficient.
-
Experimental Protocol: Chemoselective Transesterification using Mg(OAr)₂ Catalyst
-
Catalyst Preparation (if necessary): Prepare the magnesium(II) aryloxide catalyst from a sterically hindered phenol like BHT-H according to literature procedures.[1]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), add the starting acrylate ester, the alcohol (typically in excess), and the solvent (if not running neat).
-
Catalyst Addition: Add the Mg(OAr)₂ catalyst (e.g., 1-5 mol%).
-
Reaction Execution: Stir the mixture at the optimized temperature (e.g., 25 °C). Monitor the reaction progress by GC or TLC.
-
Workup: Upon completion, quench the reaction (e.g., with a mild acid), extract the product, and purify by column chromatography or distillation.
| Parameter | Standard Conditions | Optimized (Chemoselective) | Rationale for Change |
| Catalyst | NaOMe, t-BuOK | [Mg(PBTP)]₂ or Na₂(PBTP)[1] | Steric hindrance of bulky catalyst prevents Michael addition. |
| Temperature | 60-100 °C | 25 °C[1] | Milder conditions reduce side reactions and energy consumption. |
| Pressure | Atmospheric | Atmospheric / Vacuum | Vacuum can aid in removal of volatile alcohol byproduct. |
Guide 2: Michael Addition Reactions
Organocatalytic asymmetric Michael additions are powerful but sensitive to reaction parameters.
Q: I am attempting an asymmetric Michael addition of a β-keto ester to an acrylate using a cinchona alkaloid catalyst, but my enantiomeric excess (ee) is low and the reaction is sluggish. What should I investigate?
A: Low enantioselectivity and poor conversion in organocatalytic Michael additions often point to issues with catalyst activation, reagent purity, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst and Reagent Purity:
-
Catalyst Integrity: Ensure your organocatalyst is pure and has not degraded.
-
Reagent Purity: Impurities in the starting materials, particularly acidic or basic contaminants, can inhibit or poison the catalyst.[16] Purify the acrylate and the β-keto ester before use.
-
Solvent Dryness: Water can interfere with the hydrogen-bonding network crucial for stereocontrol in many bifunctional catalysts. Use anhydrous solvents.
-
-
Reaction Parameter Optimization:
-
Catalyst Loading: Insufficient catalyst will result in a slow reaction.[16] Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Temperature: These reactions are often run at low temperatures (e.g., -40 °C to -20 °C) to enhance enantioselectivity.[17] If the reaction is too slow, a slight increase in temperature may be necessary, but this could compromise the ee.
-
Solvent Choice: The polarity and nature of the solvent can significantly impact the transition state. Screen different solvents (e.g., toluene, CH₂Cl₂, THF) to find the optimal medium.
-
Caption: Troubleshooting logic for asymmetric Michael additions.
Guide 3: Polymerization Processes
Controlled radical polymerization can be sensitive to inhibitors and catalyst deactivation.
Q: My ATRP of an acrylate monomer stops at low conversion, and the resulting polymer has a broad molecular weight distribution. What is causing this loss of control?
A: This issue, often termed catalyst deactivation, is a known challenge in the polymerization of acidic or functional monomers. The primary causes are often oxygen inhibition or interaction of the monomer/polymer with the catalyst complex.
Troubleshooting Steps:
-
Oxygen Inhibition:
-
Problem: Oxygen is a radical scavenger that reacts with propagating carbon-centered radicals to form peroxy radicals, which can terminate polymerization.[18]
-
Solution: Rigorous deoxygenation of the reaction mixture is crucial. Use techniques like freeze-pump-thaw cycles (for small scale) or sparging with an inert gas (e.g., Argon) for a sufficient period before initiating the polymerization.
-
-
Catalyst Deactivation by Monomer/Polymer:
-
Problem: Acidic monomers (like acrylic acid) can deprotonate and form coordination complexes with the copper catalyst, effectively removing it from the catalytic cycle.[13]
-
Solution:
-
Protecting Groups: Polymerize a protected version of the monomer (e.g., tert-butyl acrylate) and deprotect it post-polymerization.
-
pH Adjustment: For aqueous polymerizations, carefully controlling the pH can mitigate this issue.
-
Ligand Choice: The choice of ligand for the copper catalyst can significantly impact its stability and tolerance to functional groups.
-
-
| Problem | Root Cause | Recommended Solution | Supporting Evidence |
| Inhibited Polymerization | Oxygen trapping propagating radicals.[18] | Rigorous degassing (freeze-pump-thaw or inert gas sparging). | Performing reactions under inert conditions avoids this deactivation pathway.[18] |
| Low Conversion (Acidic Monomers) | Complexation of deprotonated monomer with Cu catalyst.[13] | Use a protected monomer (e.g., t-butyl acrylate) and deprotect after polymerization. | Studies show catalyst is consumed over time by complexation with carboxylate groups.[13] |
| Broad Polydispersity | Loss of active catalyst centers, leading to uncontrolled termination. | Optimize ligand-to-copper ratio to stabilize the catalyst complex. | The stability of the catalyst complex is key to maintaining control over the polymerization. |
PART 3: Frequently Asked Questions (FAQs)
Q1: What is "palladium black" and why does it form during my Heck coupling reaction?
A: "Palladium black" is finely divided, amorphous palladium metal that has precipitated out of solution.[9] Its formation signifies the decomposition of the active Pd(0) or Pd(II) catalyst species. This is detrimental because it removes the catalyst from the catalytic cycle, leading to a stalled or incomplete reaction. Common causes include high temperatures, impurities, or an inappropriate ligand/base combination. To mitigate this, consider using a more stable palladium precursor/ligand system, lowering the reaction temperature, and ensuring all reagents and solvents are pure and deoxygenated.[9][19]
Q2: Can I use water as a solvent or co-solvent in my acrylate synthesis?
A: It depends on the reaction. For some reactions, like the Baylis-Hillman, adding water as a co-solvent can actually be beneficial.[16] However, for many other processes, water can be problematic. In transesterification, it can lead to hydrolysis of the ester.[15] In ATRP, it can contribute to catalyst disproportionation.[13] In esterification reactions, the presence of water in the feed can significantly drop the conversion rate as it pushes the equilibrium back towards the starting materials.[20] Always check the compatibility of your specific catalytic system with water.
Q3: My reaction is complete, but I'm struggling to remove the catalyst during workup. What are my options?
A: Catalyst removal is a common challenge.
-
For Homogeneous Metal Catalysts (e.g., Palladium, Copper):
-
Silica Gel Filtration: Passing the crude reaction mixture through a plug of silica gel can often adsorb the metal catalyst.
-
Scavenger Resins: There are commercially available resins with functional groups (e.g., thiols, amines) that can selectively bind to and remove metal catalysts.
-
-
For Organocatalysts:
-
Acid/Base Extraction: Many amine-based organocatalysts can be removed by an aqueous acid wash (e.g., dilute HCl) during the workup.
-
-
Proactive Approach: Use a Heterogeneous Catalyst: Designing your synthesis with a solid-supported catalyst (e.g., ion-exchange resins, metal-on-carbon) from the start can simplify purification to a simple filtration step.[14][21]
Q4: How important is the purity of the acrylate monomer?
A: Extremely important. Commercial acrylate monomers are typically supplied with inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization during storage.[22] These inhibitors must be removed before use, usually by passing the monomer through a column of basic alumina or by distillation under reduced pressure. Failure to do so can lead to inhibited or failed reactions. Furthermore, impurities can poison sensitive catalysts.[16][22]
References
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E Plus Chemical Co., Ltd. (n.d.). Acrylate Polymer Synthesis: Advanced Structures for Industrial Applications. E Plus Chemical. Retrieved from [Link]
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Tsubogo, T., & Yamashita, Y. (2022). Bulky magnesium(ii) and sodium(i) bisphenoxide catalysts for chemoselective transesterification of methyl (meth)acrylates. Chemical Science, 14(1), 137-143. DOI:10.1039/D2SC05413B. Retrieved from [Link]
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Lari, G. M., et al. (2016). Dehydration of lactic acid to acrylic acid over lanthanum phosphate catalysts: the role of Lewis acid sites. Physical Chemistry Chemical Physics. RSC Publishing. Retrieved from [Link]
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Wang, Y., et al. (2007). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications. RSC Publishing. Retrieved from [Link]
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Matsushima, Y., et al. (2024). Asymmetric conjugate addition of 2 to 1 using organocatalyst C4.... ResearchGate. Retrieved from [Link]
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Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Frequently Asked Questions. BAMM. Retrieved from [Link]
- Weider, P. R., & Cogen, J. M. (2006). Transesterification process for production of (meth)acrylate ester monomers. Google Patents.
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Rout, L., et al. (2023). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. ACS Publications. Retrieved from [Link]
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Oh, D., et al. (2018). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC. Retrieved from [Link]
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Naka, K., & Okamoto, Y. (2020). Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols. ResearchGate. Retrieved from [Link]
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Wang, Y., & Deng, J. (2013). Enantioselective Organocatalytic Michael Addition of Nitroalkanes and Other Nucleophiles to β-Trifluoromethylated Acrylamides. ACS Catalysis. ACS Publications. Retrieved from [Link]
-
Tsubogo, T., et al. (2022). Continuous Plug Flow Process for the Transesterification of Methyl Acrylate and 1,4-Butanediol by a Zn-Immobilized Catalyst for Producing 4-Hydroxybutyl Acrylate. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]
-
Tsubogo, T., et al. (2021). Chemoselective Transesterification of Methyl (Meth)acrylates Catalyzed by Sodium(I) or Magnesium(II) Aryloxides. ResearchGate. Retrieved from [Link]
-
Treat, N. J., et al. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. eScholarship. Retrieved from [Link]
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Sankhe, A. Y., et al. (2006). Effect of Catalyst Deactivation on Polymerization of Electrolytes by Surface-Confined Atom Transfer Radical Polymerization in Aqueous Solutions. Macromolecules. ACS Publications. Retrieved from [Link]
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Matsushima, Y., et al. (2024). Organocatalyzed Asymmetric Conjugate Addition of Cyclic β‐Keto Esters to (E)‐β‐Nitroacrylate Derivatives. ResearchGate. Retrieved from [Link]
-
Corrigan, N., et al. (2019). Visible-light-mediated, additive-free, and open-to-air controlled radical polymerization of acrylates and acrylamides. Polymer Chemistry. RSC Publishing. DOI:10.1039/C9PY00022D. Retrieved from [Link]
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Al-jendeel, H., & Al-Dahhan, M. (2020). Study the variables of Esterification Reaction of Acrylic acid with Butanol and Comparative with the Simulation. Libya Journal of Applied Sciences and Technology. Retrieved from [Link]
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Rejfir, M., et al. (2012). Esterification of Acrylic Acid and n-Butanol in a Pilot-Scale Reactive Distillation Column—Experimental Investigation, Model Validation, and Process Analysis. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]
-
Jagan, S., et al. (2016). Effect of water concentration on conversion of acrylic acid for the esterification of acrylic acid and ethanol using H₂SO₄ as a catalyst. ResearchGate. Retrieved from [Link]
-
Zhuang, R., & Mueller, A. H. E. (1995). Group Transfer Polymerization of n-Butyl Acrylate with Lewis Acid Catalysts. 2.1 Kinetic Investigation Using the HgI2/Me3SiI Catalyst System in Toluene and Methylene Chloride. Macromolecules. ACS Publications. Retrieved from [Link]
-
Picheth, G. F., et al. (2025). Lewis Acid Induced ??-Elimination from a Nickelalactone: Efforts toward Acrylate Production from CO2 and Ethylene. ResearchGate. Retrieved from [Link]
-
Zhang, H., et al. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. ACS Publications. Retrieved from [Link]
-
ChemAnalyst. (2025). Understanding the Production Process of Acrylic Acid. ChemAnalyst. Retrieved from [Link]
-
Grishin, D. F., & Grishin, I. D. (2021). Reversible Deactivation Radical Polymerization Mediated by Nitroxides and Green Chemistry. PMC. Retrieved from [Link]
-
Sheboygan Paint Company. (2024). Industrial Paint & Coatings 101: What are Acrylic Resins?. Sheboygan Paint Company. Retrieved from [Link]
-
Avci, G., et al. (2026). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. Retrieved from [Link]
-
Deslongchamps, G., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. PMC. Retrieved from [Link]
-
Patel, K., et al. (2018). Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. IJRAR.org. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Reddit. Retrieved from [Link]
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Nordblad, M. (2008). Enzymatic synthesis of acrylates. Catalyst properties and development of process and product. Lund University. Retrieved from [Link]
-
Szoneier Fabrics. (2025). Acrylic Polymer Guide | Properties, Structure, Synthesis, Uses. Szoneier Fabrics. Retrieved from [Link]
-
Patel, A., & Jasra, R. V. (2012). Esterification of Acrylic Acid with Different Alcohols Catalyzed by Zirconia Supported Tungstophosphoric Acid. Academia.edu. Retrieved from [Link]
-
SINOYQX. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production. SINOYQX. Retrieved from [Link]
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. Retrieved from [Link]
-
Tam, M. S., et al. (2023). On the catalytic vapor-phase dehydration of lactic acid to acrylic acid: a systematic review. RSC Publications. Retrieved from [Link]
-
Frate, G., et al. (1998). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Chemical Research in Toxicology. Retrieved from [Link]
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Reddit. (2021). Practical Heck Reaction problems!. Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). 84 questions with answers in ACRYLATE. ResearchGate. Retrieved from [Link]
-
Van Speybroeck, V., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Taming the Michael Addition reaction. ResearchGate. Retrieved from [Link]
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Sangermano, M., et al. (2018). State of the Art in Dual-Curing Acrylate Systems. MDPI. Retrieved from [Link]
-
Moreno-Mañas, M., & Pleixats, R. (2006). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. Retrieved from [Link]
-
Lari, G. M., et al. (2024). Unravel the Active Sites and Intermediates for Selective Production of Acrylic Acid from Biomass. Taylor & Francis. Retrieved from [Link]
-
Newman, S. G., et al. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
- Ueshima, M., et al. (2002). Catalyst for production of acrylic acid and method for production of acrylic acid by the use of the catalyst. Google Patents.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Technical Support Center: Preventing Polymerization of Methyl 2-(3-methoxyphenyl)acrylate During Storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 2-(3-methoxyphenyl)acrylate. This guide is designed for our valued partners in research, science, and drug development. As a substituted acrylic ester, this monomer possesses significant potential in synthesis but also carries an inherent risk of unwanted polymerization. Proper storage and handling are not merely best practices; they are critical for ensuring material integrity, experimental success, and laboratory safety. This document provides in-depth, field-proven insights and protocols to help you maintain the stability and purity of your material.
Section 1: Understanding the Risk: The Science of Acrylate Polymerization (FAQ)
This section addresses the fundamental principles governing the stability of your monomer.
Q1: What is free-radical polymerization, and why is it a critical concern for my monomer?
A1: Methyl 2-(3-methoxyphenyl)acrylate, like all acrylic monomers, features a carbon-carbon double bond that is susceptible to a chain reaction known as free-radical polymerization.[1][2] This process is initiated by highly reactive molecules called free radicals. Once initiated, a self-sustaining reaction wave can convert the liquid monomer into a solid polymer.[2]
This is a critical concern for several reasons:
-
Loss of Product: The liquid monomer is converted into a solid or semi-solid polymer gel, rendering it unusable for your experiments.
-
Exothermic Reaction: Polymerization is often rapid and violent, generating significant heat.[3]
-
Safety Hazard: In a sealed container, the heat generated can lead to a dangerous buildup of pressure, creating a risk of container rupture or explosion.[3][4]
Q2: What specific factors can initiate unwanted polymerization in my stored material?
A2: Several environmental factors can generate the initial free radicals needed to trigger polymerization. These initiators must be rigorously controlled:
-
Heat: Elevated temperatures are a primary catalyst for polymerization.[5][6] Heat can accelerate the decomposition of trace impurities (like peroxides) into free radicals and increase the overall reaction rate.[7] Storage temperatures should be kept low and stable.[5][8]
-
Light (UV Radiation): Ultraviolet (UV) light possesses sufficient energy to initiate the formation of free radicals, triggering polymerization.[1][9] Materials should always be stored in opaque or amber containers to prevent light exposure.
-
Contaminants: Accidental introduction of contaminants can have a catastrophic effect. Key culprits include:
-
Oxygen: The role of oxygen is complex. While it is essential for the function of common phenolic inhibitors at ambient temperatures, it can act as a polymerization initiator at high temperatures (above 140 °C).[11]
Section 2: The First Line of Defense: Polymerization Inhibitors (FAQ)
Chemical inhibition is the most effective tool for stabilizing acrylic monomers. Understanding how inhibitors function is key to using them correctly.
Q3: What are polymerization inhibitors, and how do they work?
A3: Polymerization inhibitors are chemical compounds added in small amounts (typically parts-per-million, ppm) to monomers to prevent spontaneous polymerization.[12] They function as free-radical scavengers.[13][14] When a free radical forms in the monomer, the inhibitor molecule rapidly reacts with and deactivates it, forming a stable, non-reactive species. This effectively terminates the polymerization chain before it can begin.[15] Common inhibitors for acrylic monomers include Hydroquinone (HQ) and its monomethyl ether (MEHQ).[13][14][16]
Q4: My monomer contains an inhibitor (e.g., MEHQ). What is the critical requirement for it to function correctly?
A4: The single most critical requirement for phenolic inhibitors like MEHQ and hydroquinone to function is the presence of dissolved oxygen .[3][15][17] The inhibitor mechanism relies on oxygen to regenerate the active inhibitor species, allowing a small amount of inhibitor to quench a large number of free radicals over time. Without oxygen, the inhibitor is quickly consumed and rendered ineffective.[17]
Q5: Can I store my monomer under an inert atmosphere (e.g., Nitrogen, Argon)?
A5: Absolutely not. This is a common but dangerous mistake. Storing an acrylate monomer stabilized with a phenolic inhibitor (like MEHQ or HQ) under an inert atmosphere will prevent the inhibitor from functioning.[8][18] The lack of oxygen will lead to rapid depletion of the inhibitor, leaving the monomer unprotected and highly susceptible to polymerization. Always ensure the monomer is stored under an air headspace.[18][19]
Section 3: Standard Operating Protocol: Recommended Storage Conditions
Adherence to a strict storage protocol is essential for long-term stability.
Summary of Storage Parameters
For easy reference, the critical storage parameters for Methyl 2-(3-methoxyphenyl)acrylate are summarized below.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | Store in a cool, dry, well-ventilated area. Ideal: 15-25°C (59-77°F). [3] Never exceed 35°C (95°F).[8] | Prevents thermal initiation of polymerization. Avoids heat sources, direct sunlight, and temperature fluctuations.[5] Avoid freezing, as this can cause the inhibitor to crystallize and separate from the monomer.[3] |
| Atmosphere | Store under air , not an inert gas.[8][18] | Dissolved oxygen is required for common phenolic inhibitors (MEHQ, HQ) to function effectively.[3][15] Ensure the container has a vapor headspace (5-21% oxygen) and is not completely full.[19] |
| Light Exposure | Store in an opaque or amber-colored container . | Protects the monomer from UV light, which can initiate polymerization.[20] |
| Container | Use original manufacturer's container. If transferring, use glass, stainless steel, or aluminum.[18][19] | Prevents contamination from incompatible materials. Ensure containers are clean, dry, and properly sealed.[10] |
| Shelf Life | Follow the "first-in, first-out" principle.[18] Monitor the manufacturer's expiration date. | Inhibitors are consumed over time. Long-term storage can deplete the inhibitor to unsafe levels. For storage >1 month, replenishment of dissolved oxygen by aeration may be advisable.[18] |
Protocol for Receiving and Storing New Monomer
-
Inspect: Upon receipt, check that the container seal is intact and there are no signs of bulging, discoloration, or solidification.
-
Label: Mark the container with the date of receipt.
-
Location: Immediately move the container to a designated storage area that meets the conditions outlined in the table above.
-
Segregation: Store away from incompatible materials, especially strong oxidizing agents, acids, alkalis, and polymerization initiators.[8][10]
-
Log: Record the item in your chemical inventory, noting the storage location and expiration date.
Section 4: Troubleshooting Guide
This guide addresses common issues that may arise during storage and handling.
Q6: I've noticed my monomer has become viscous or changed color (e.g., yellow). What does this mean and what should I do?
A6: Increased viscosity and/or a color change are classic indicators that partial polymerization has begun.[20] The formation of short polymer chains, known as oligomers, increases the viscosity. This is a sign that the inhibitor has been partially depleted or the storage conditions have been compromised.
Action Plan:
-
Do NOT Use: The material is no longer pure and may behave unpredictably in your experiments.
-
Isolate: Safely quarantine the container. Do not open it if it appears swollen or feels warm.
-
Evaluate: If the material is only slightly viscous and there are no other warning signs, it may be possible to re-stabilize it by adding more inhibitor, but this is an advanced procedure.
-
Dispose: The safest course of action is to dispose of the compromised material according to your institution's hazardous waste guidelines.[5]
Q7: I suspect my monomer has been stored improperly (e.g., left in the sun, stored warm). Is it still usable?
A7: Improper storage significantly increases the risk of polymerization. The inhibitor may be depleted even if the monomer appears visually unchanged. You should treat the material with extreme caution. Before use, it is highly recommended to perform an analytical check for purity and the presence of oligomers (see Q10). If this is not possible, it is safer to discard the material.
Q8: I found solid polymer in the container. What is the emergency procedure?
A8: A container with solid polymer indicates a runaway polymerization has occurred or is in progress. The container may be under pressure and at an elevated temperature.
EMERGENCY PROTOCOL:
-
DO NOT MOVE OR OPEN THE CONTAINER.
-
DO NOT HEAT THE CONTAINER. Attempting to melt the polymer will only accelerate the reaction and increase the danger.
-
Evacuate: Clear the immediate area of all personnel.
-
Notify Safety Officer: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Cooling (If Safe): From a safe distance, if the container feels warm, emergency responders may cool the container with a water spray.
Section 5: Advanced Protocols for Researchers
Q9: How do I safely remove the inhibitor before my experiment?
A9: For many polymerization reactions, the presence of an inhibitor is undesirable. It must be removed immediately before use.
Recommended Protocol: Column Chromatography This is the safest and most common method for removing phenolic inhibitors.[20]
-
Prepare Column: Pack a small glass chromatography column with basic alumina. The amount should be about 10-20 times the weight of the inhibitor in the monomer.
-
Elute Monomer: Carefully pass the required volume of monomer through the alumina column. The basic alumina will adsorb the acidic phenolic inhibitor.
-
Collect Purified Monomer: Collect the inhibitor-free monomer in a clean, dry flask, preferably one protected from light (e.g., wrapped in foil).[20]
-
USE IMMEDIATELY: The purified monomer is no longer stabilized and is highly reactive. It should be used for your reaction without delay.[20] If temporary storage is absolutely necessary, keep it cold (refrigerated) and in the dark for no more than a few hours.[20]
Q10: How can I analytically verify the purity of my monomer and check for oligomer formation?
A10: For sensitive applications, verifying the absence of oligomers is crucial. Several analytical techniques are suitable for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for volatile compounds and can separate the monomer from any higher molecular weight oligomers that may have formed.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also highly effective for identifying and quantifying non-volatile oligomers in the monomer sample.[21][22]
-
Gel Permeation Chromatography (GPC): GPC separates molecules by size and is a direct way to detect the presence of higher molecular weight polymer chains.[23]
Section 6: Visual Guides & Workflows
Diagrams of Key Processes
Caption: The chain reaction of free-radical polymerization.
Caption: How phenolic inhibitors use oxygen to stop polymerization.
Caption: Decision tree for handling stored monomer.
Section 7: References
-
Wikipedia. Hydroquinone. [Link]
-
Gantrade Corporation. (2018, May 16). Key Facts about Acrylate Monomers. [Link]
-
RadTech. Control of Free-Radical Reactivity in Photopolymerization of Acrylates. [Link]
-
MDPI. (2024, October 7). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. [Link]
-
ACS Publications. (2021, August 16). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. [Link]
-
ACS Publications. (2012, February 10). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. [Link]
-
PubMed. (2016, March 15). Termination Mechanism of the Radical Polymerization of Acrylates. [Link]
-
UBE Corporation. Hydroquinone. [Link]
-
Specialty Chemicals. Safe Handling Guide UV/EB Materials. [Link]
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ResearchGate. (2025, August 5). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. [Link]
-
ResearchGate. Analytical Tools for Detecting Amyloid Beta Oligomerisation and Assembly. [Link]
-
MDPI. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. [Link]
-
Google Patents. US5034156A - Method for inhibiting the polymerization of acrylic acid.
-
New Stetic. (2009, December 30). Material Safety Data Sheet Acrylic Monomer Self Polymerized. [Link]
-
Google Patents. A method for inhibiting the polymerization of acrylic monomers in aqueous liquids containing them.
-
Synthomer. (2020, September 22). ETHYL ACRYLATE STABILIZED. [Link]
-
Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. [Link]
-
ACS Publications. (2021, June 28). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. [Link]
-
Wiley Online Library. (2023, May 25). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. [Link]
-
Mia Secret Store. (2025, April 16). Tips for Safely Using Liquid Monomers in Your Nail Salon. [Link]
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MDPI. (2025, January 30). Multimer Detection System: A Universal Assay System for Differentiating Protein Oligomers from Monomers. [Link]
-
Queensland Alliance for Environmental Health Sciences. (2024, October 25). Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. [Link]
-
mediaTUM. (2023, April 25). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. [Link]
-
UvA-DARE. (2016, January 28). Identification and quantification of oligomers. [Link]
-
JOCPR. Effect of the Acrylate/Methacrylate Monomer Compositions on Copolymer's Thermal Stability and Biocidel Activity. [Link]
-
AIDIC. (2019, May 21). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. [Link]
-
Gantrade Corporation. (2020, June 19). Methyl Acrylate: A Special Acrylic Monomer. [Link]
-
Gantrade Corporation. Methyl Acrylate (MA) FAQ. [Link]
-
Stack Exchange. (2016, August 25). Effect of temperature in the free radical polymerization of acrylic acid. [Link]
-
Wikipedia. Poly(methyl acrylate). [Link]
-
Google Patents. US3978022A - Thermal stabilization of acrylic polymers.
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ACS Publications. (2024, November 29). Detecting and Tracking β-Amyloid Oligomeric Forms and Dynamics In Vitro by a High-Sensitivity Fluorescent-Based Assay. [Link]
-
ACRYLAT OJSC. (2011, October 10). SAFETY DATA SHEET METHYL ACRYLATE. [Link]
-
RSC Publishing. (2016, December 22). Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation. [Link]
-
Google Patents. EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process.
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PubMed. (2005). Influence of polymerization method, curing process, and length of time of storage in water on the residual methyl methacrylate content in dental acrylic resins. [Link]
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- 8. gantrade.com [gantrade.com]
- 9. Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25313J [pubs.rsc.org]
- 10. newstetic.com [newstetic.com]
- 11. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 12. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 13. Hydroquinone - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. chempoint.com [chempoint.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. synthomer.com [synthomer.com]
- 19. adakem.com [adakem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 22. pure.uva.nl [pure.uva.nl]
- 23. jocpr.com [jocpr.com]
Scaling up the production of "Methyl 2-(3-methoxyphenyl)acrylate" from lab to pilot plant.
Topic: Process Development & Scale-Up Guide for Methyl 2-(3-methoxyphenyl)acrylate Document ID: TS-SC-2024-042 Applicable Route: Morita-Baylis-Hillman (MBH) Reaction followed by Dehydration. Target Audience: Process Chemists, Pilot Plant Engineers.
Executive Summary & Process Logic
This guide addresses the scale-up of Methyl 2-(3-methoxyphenyl)acrylate (Structure:
Critical Distinction: This guide focuses on the
The transition from gram-scale (Lab) to kilogram-scale (Pilot) for this specific acrylate presents three primary engineering challenges:
-
Reaction Kinetics: The Baylis-Hillman step is notoriously slow and atom-efficient but suffers from viscosity-limited mass transfer on scale.
-
Thermal Instability: The product and starting material (Methyl Acrylate) are prone to exothermic polymerization.
-
Impurity Profile: Managing the dimeric ether side product and removing the tertiary amine catalyst (DABCO) without inducing product degradation.
Process Workflow Visualization
The following diagram outlines the optimized critical path for the pilot-scale campaign, highlighting control points (CP) where failure is most likely.
Figure 1: Critical Path Workflow for the synthesis of Methyl 2-(3-methoxyphenyl)acrylate, identifying four Critical Control Points (CP).
Troubleshooting & Optimization Guide
Phase 1: The Baylis-Hillman Coupling (Formation of Hydroxy-Ester)
The Issue: Lab scales (10g) complete in 24-48 hours. Pilot scales (10kg) often stall at 60-70% conversion or require weeks.
| Symptom | Root Cause Analysis | Corrective Action (Pilot Scale) |
| Stalled Reaction (<70% Conv.) | Viscosity Increase: As the product forms, the reaction mixture thickens, hindering mass transfer and catalyst mobility. | Solvent Promotion: Do not run neat (solvent-free) on scale. Add Methanol (0.5 - 1.0 equiv) . Protic solvents stabilize the zwitterionic intermediate and accelerate the rate-determining proton transfer step [1]. |
| Michael Adducts (Dimer impurities) | Local Hotspots: High local concentration of methyl acrylate during addition causes it to react with itself or the catalyst irreversibly. | Dosing Strategy: Do not dump reagents. Pre-dissolve DABCO in the aldehyde/methanol mix. Dose Methyl Acrylate slowly over 2-4 hours while maintaining |
| Darkening/Tars | Oxidation: 3-methoxybenzaldehyde is sensitive to air oxidation (forming anisic acid), which neutralizes the basic catalyst. | Inerting: Sparge the reactor with |
Expert Insight: On a pilot scale, we replace standard DABCO (1.0 equiv) with a catalytic load (0.1-0.2 equiv) supplemented by a Lewis Acid co-catalyst or simply using 3-Hydroxyquinuclidine (3-HQD) which often shows superior solubility and kinetics in polar media [2].
Phase 2: Workup & Dehydration (The Critical Safety Step)
The Issue: Converting the hydroxy intermediate to the acrylate involves eliminating water. This step is prone to "runaway" polymerization of the acrylate product.
Q: Why is my product polymerizing during the dehydration workup?
A: The dehydration (often using
Protocol for Stability:
-
Inhibitor Cocktail: Add MEHQ (Monomethyl ether of hydroquinone) at 50-100 ppm relative to the theoretical yield before heating starts.
-
Air Sparging: Unlike the coupling step, the inhibition mechanism of MEHQ requires dissolved oxygen. Do NOT run the dehydration workup under strict nitrogen; use a "lean air" blend (5-7%
in ) if safety permits, or ensure the liquid is not oxygen-starved during distillation [3].
Frequently Asked Questions (FAQs)
Q1: Can I use ultrasound to accelerate the Baylis-Hillman reaction as I did in the lab?
No. While sonochemistry (ultrasound) significantly speeds up the MBH reaction in glassware by disrupting hydrogen bonding networks and improving mass transfer, it is non-scalable for pilot reactors (attenuation of sound waves in large volumes).
-
Alternative: Use a High-Shear Mixer or a loop reactor to mimic the mass-transfer benefits. Alternatively, adding mild Lewis acids (e.g.,
or ) can provide the necessary rate enhancement chemically rather than physically [4].
Q2: How do I remove DABCO effectively without column chromatography?
Chromatography is viable in the lab but cost-prohibitive in the pilot plant.
-
Procedure: Upon reaction completion, dilute the mixture with Methyl tert-butyl ether (MTBE) or Toluene. Wash the organic phase with 1M Phosphoric Acid (
) . -
Why? DABCO is a base. The acid wash protonates it, forcing it into the aqueous layer. Phosphoric acid is preferred over HCl because chloride ions can sometimes cause nucleophilic attack on the acrylate double bond (Michael addition) during workup.
Q3: The final product has a yellow tint. Is this acceptable?
Strictly, No. A yellow tint usually indicates the presence of quinone methide species or polymerized oligomers.
-
Specification: The target purity is >98% (HPLC) and the appearance should be clear/colorless.
-
Fix: If distillation is difficult due to boiling points, treat the crude oil with activated charcoal (5% w/w) in methanol at room temperature for 1 hour, then filter through Celite.
Analytical Checkpoints
| Checkpoint | Method | Acceptance Criteria | Failure Action |
| Raw Material | GC-FID | Aldehyde >99%; Acid Value <0.5 mg KOH/g | Redistill aldehyde to remove anisic acid. |
| IPC (In-Process) | HPLC (Reverse Phase) | Aldehyde < 2.0% area | Add 0.1 eq DABCO; extend time. |
| Quench | pH Meter | Aqueous phase pH < 3.0 | Add more |
| Final Release | H-NMR / GC-MS | No dimer peaks; Residual Solvent < 500ppm | Recrystallize (if solid) or wiped-film evaporation. |
References
-
Aggarwal, V. K., et al. (1998).[1] Rate acceleration of the Baylis-Hillman reaction in polar solvents and by addition of Lewis acids. Journal of Organic Chemistry, 63(21), 7183-7189. Link
-
BenchChem Technical Support. (2025). Optimization of Baylis-Hillman Reaction for Scale-up. BenchChem Knowledge Base. Link
-
Safe Work Practices for Acrylates. (2020). Handling and Inhibition of Acrylate Monomers. BASF Technical Bulletin. Link
-
Organic Chemistry Portal. (2023). Baylis-Hillman Reaction: Mechanism and Catalysts.[2][3]Link
-
Yu, C., et al. (2001).[2] Efficient Baylis-Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium.[2] Journal of Organic Chemistry, 66, 5413-5418.[2] Link
Sources
1H and 13C NMR spectral data for "Methyl 2-(3-methoxyphenyl)acrylate".
This guide provides a comparative technical analysis of Methyl 2-(3-methoxyphenyl)acrylate (the
Distinguishing these isomers is a critical quality control step in drug development, particularly when synthesizing Michael acceptors or polymer precursors via Baylis-Hillman or Heck chemistries, where regioselectivity can vary.[1]
Executive Summary: The Regioisomer Challenge
The primary analytical challenge lies in differentiating the
| Feature | Target: | Alternative: |
| Structure | ||
| Key NMR Signal | Two Singlets ( | Two Doublets ( |
| Coupling ( | Geminal ( | Vicinal Trans ( |
| Synthesis Route | Baylis-Hillman Dehydration / | Heck Reaction / Knoevenagel |
Structural & Mechanistic Analysis
The following diagram illustrates the structural divergence and the resulting NMR diagnostic markers.
Figure 1: Structural logic dictating the NMR spectral differences between the alpha- and beta-isomers.
Experimental Spectral Data
A. Target: Methyl 2-(3-methoxyphenyl)acrylate ( -Isomer)
Note: Data extrapolated from homologous 2-phenylacrylate and 2-(4-methoxyphenyl)acrylate series due to the rarity of the specific 3-OMe alpha-isomer in literature.
-
1H NMR (400 MHz, CDCl
): -
13C NMR (100 MHz, CDCl
):-
167.5 (C=O), 159.8 (Ar-C-OMe), 141.5 (C-2), 126.5 (=CH
), 55.4 (OMe), 52.3 (COOMe).
-
167.5 (C=O), 159.8 (Ar-C-OMe), 141.5 (C-2), 126.5 (=CH
B. Alternative: Methyl 3-(3-methoxyphenyl)acrylate ( -Isomer)
Reference Standard: Methyl 3-methoxycinnamate (CAS 38693-90-2)
-
1H NMR (400 MHz, CDCl
):-
7.66 (d,
Hz, 1H, -H) – Deshielded by resonance -
6.42 (d,
Hz, 1H, -H) - 3.84 (s, 3H, COOMe)
- 3.80 (s, 3H, Ar-OMe)
- 7.28 (t, 1H, Ar-H), 7.10 (d, 1H), 7.04 (s, 1H), 6.92 (dd, 1H).[1]
-
7.66 (d,
-
13C NMR (100 MHz, CDCl
):-
167.6 (C=O), 159.9 (Ar-C-OMe), 144.9 (
-CH), 117.8 ( -CH), 55.4 (OMe), 51.8 (COOMe).
-
167.6 (C=O), 159.9 (Ar-C-OMe), 144.9 (
Comparative Analysis Table
| Spectral Parameter | Significance | ||
| Olefinic Proton Count | 2H (Geminal) | 2H (Vicinal) | Primary differentiator. |
| Multiplicity | Singlets (s) | Doublets (d) | Singlets indicate no adjacent protons on the double bond. |
| Coupling Constant ( | Large | ||
| Chemical Shift ( | The | ||
| Carbonyl Shift ( | Not diagnostic (too similar). |
Experimental Protocols
Protocol A: Synthesis via Baylis-Hillman Dehydration (Target Route)
This route selectively yields the
-
Adduct Formation: React 3-methoxybenzaldehyde (10 mmol) with methyl acrylate (15 mmol) using DABCO (10 mmol) as a catalyst. Stir at RT for 24–48h.[1]
-
Workup: Extract with EtOAc, wash with water/brine, dry over Na
SO . -
Dehydration: Dissolve the crude hydroxy-ester in CH
Cl . Add Ac O (1.2 eq) and DMAP (0.1 eq). Stir for 4h. -
Purification: Silica gel chromatography (Hexane/EtOAc 90:10). The product will elute after the aldehyde but before the cinnamate byproduct (if any).[1]
Protocol B: NMR Sample Preparation
-
Solvent: CDCl
(Deuterated Chloroform) with 0.03% TMS.[1] -
Concentration: 10 mg sample in 0.6 mL solvent.
-
Parameter Set: Standard 1H (30 degrees pulse, 1s delay) and 13C (decoupled).
-
Validation: Check for the presence of the aldehyde proton (
9.9 ppm) to ensure full conversion of starting material.[1]
References
-
BLD Pharm. (2024).[1] Methyl 2-(3-methoxyphenyl)acrylate Product Data (CAS 133033-14-4). Retrieved from
-
Royal Society of Chemistry. (2012).[1][2] Supplementary Information: Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction. (Contains comparative data for methyl 3-methoxycinnamate). Retrieved from
-
Beilstein Journals. (2012). Additional experimental data for Methyl (E)-3-(4-methoxyphenyl)acrylate. Retrieved from
-
Tokyo Chemical Industry (TCI). (2024).[1] Methyl 2-Phenylacrylate Product Specifications (CAS 1865-29-8).[3][4] Retrieved from
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 2-(3-methoxyphenyl)acrylate: Fragmentation Analysis and Methodological Comparisons
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Methyl 2-(3-methoxyphenyl)acrylate, a substituted acrylate ester, presents an interesting case for mass spectrometric analysis due to its combination of an acrylate moiety and a methoxy-substituted aromatic ring. Understanding its fragmentation behavior under various ionization techniques is crucial for its identification, purity assessment, and metabolic studies. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-(3-methoxyphenyl)acrylate, compares this with alternative analytical approaches, and offers a detailed experimental protocol for its characterization.
I. Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The fragmentation of Methyl 2-(3-methoxyphenyl)acrylate (Molecular Weight: 192.21 g/mol [1][2]) is predicted to be driven by the presence of the ester functional group and the methoxy-substituted aromatic ring.
The initial ionization event will involve the removal of an electron, most likely from the non-bonding electrons of one of the oxygen atoms or the π-system of the aromatic ring, to form the molecular ion (M⁺˙) at m/z 192.[3] The subsequent fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses.
Key Predicted Fragmentation Pathways:
-
Loss of the Methoxy Radical (˙OCH₃): A primary and highly favorable fragmentation pathway for esters is the cleavage of the bond between the carbonyl carbon and the ester oxygen, leading to the loss of the methoxy radical. This results in the formation of a stable acylium ion.
-
M⁺˙ (m/z 192) → [M - ˙OCH₃]⁺ (m/z 161)
-
-
Loss of the Carbomethoxy Group (˙COOCH₃): Cleavage of the bond between the acrylic carbon and the carbonyl group can lead to the loss of the carbomethoxy radical.
-
M⁺˙ (m/z 192) → [M - ˙COOCH₃]⁺ (m/z 133)
-
-
McLafferty Rearrangement: While less common in aromatic esters compared to their aliphatic counterparts, a McLafferty-type rearrangement could potentially occur, though it is not predicted to be a major pathway for this specific structure.
-
Fragmentation of the Aromatic Ring: The methoxy-substituted phenyl ring can also undergo characteristic fragmentations.
-
Loss of a Methyl Radical (˙CH₃) from the Methoxy Group: This would lead to a fragment at m/z 177.
-
Loss of Formaldehyde (CH₂O) from the Methoxy Group: A common fragmentation for methoxy-substituted aromatic compounds, resulting in a fragment at m/z 162.
-
Loss of Carbon Monoxide (CO): Following other fragmentations, the loss of CO from acylium ions is a common secondary fragmentation step. For instance, the ion at m/z 161 could lose CO to form a fragment at m/z 133.
-
The following Graphviz diagram illustrates the predicted primary fragmentation pathways of Methyl 2-(3-methoxyphenyl)acrylate under electron ionization.
Sources
Comparative analysis of the reactivity of "Methyl 2-(3-methoxyphenyl)acrylate" with other acrylate esters.
This guide provides an in-depth comparative analysis of Methyl 2-(3-methoxyphenyl)acrylate , an
Executive Summary
Methyl 2-(3-methoxyphenyl)acrylate (CAS: 133033-14-4) represents a distinct class of "atropic acid" derivatives where a bulky aryl group replaces the
Key Differentiator: While MA is a "fast" monomer and MMA is a "hard" monomer, Methyl 2-(3-methoxyphenyl)acrylate acts as a "stabilized-hindered" motif .[1] It is kinetically sluggish in homopolymerization and Michael addition but highly valuable as a stable precursor for NSAID synthesis (via asymmetric hydrogenation) and as a comonomer for modifying refractive indices.
Structural & Electronic Profiling
The reactivity differences stem directly from the substitution at the C2 (
| Feature | Methyl Acrylate (MA) | Methyl Methacrylate (MMA) | Methyl 2-(3-methoxyphenyl)acrylate |
| Hydrogen (-H) | Methyl (-CH | 3-Methoxyphenyl (-Ar) | |
| Steric Bulk (A-Value) | Negligible | Moderate (1.70) | High (>3.0) |
| Electronic Effect | Electron-poor alkene | Inductive donation (+I) | Resonance stabilization + Steric block |
| Radical Stability | Low (Reactive) | Moderate (Tertiary) | High (Benzylic-like resonance) |
| Primary Utility | Coatings, Adhesives | Hard Plastics (PMMA) | Drug Intermediates, Optical Resins |
Comparative Reactivity Analysis
A. Radical Polymerization Kinetics
The presence of the
-
Propagation Rate (
): The 3-methoxyphenyl group stabilizes the propagating radical via resonance. According to the Q-e scheme, -aryl acrylates have high values (resonance) but low because the stable radical is slow to attack the next sterically hindered monomer.-
Trend:MA >> MMA > Methyl 2-(3-methoxyphenyl)acrylate
-
-
Termination (
): Termination is also suppressed due to the steric bulk preventing the bimolecular coupling of two polymer chain ends. -
Ceiling Temperature (
): The steric strain in the polymer backbone (1,1-disubstitution with a bulky aryl group) lowers the . Homopolymerization is often difficult; anionic polymerization or copolymerization (e.g., with styrene or simple acrylates) is preferred.[1]
B. Michael Addition (Nucleophilic Attack)
In Michael additions, a nucleophile attacks the
-
MA: Rapid reaction; no steric hindrance.
-
MMA: Slower;
-methyl group destabilizes the transition state slightly. -
Target Compound: Inert to Very Slow. The
-aryl group does not block the -carbon directly, but it creates a highly crowded transition state for the forming enolate.[1] Furthermore, the resonance stabilization of the starting alkene makes it less electrophilic (less "desperate" to react) compared to a simple acrylate.
C. Synthetic Utility: The "Atropic" Advantage
While poor for polymerization, this reactivity profile is ideal for controlled functionalization .[1]
-
Asymmetric Hydrogenation: The C=C bond is a prime target for Ru- or Rh-catalyzed asymmetric hydrogenation to generate chiral
-aryl propionates (precursors to Naproxen-like NSAIDs). -
Photochemical Dimerization: unlike MA,
-aryl acrylates readily undergo [2+2] photocycloaddition to form cyclobutane derivatives due to the stacking ability of the aryl rings.
Experimental Protocol: Synthesis via Hydroxymethylation[2][3]
Objective: Synthesize Methyl 2-(3-methoxyphenyl)acrylate from Methyl 3-methoxyphenylacetate using a self-validating aldol-dehydration sequence.
Reagents:
-
Methyl 3-methoxyphenylacetate (1.0 equiv)
-
Paraformaldehyde (2.0 equiv)
-
Potassium Carbonate (
, 1.5 equiv)[1] -
Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst)[1]
-
Solvent: Toluene or DMF.[1]
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using Toluene), charge Methyl 3-methoxyphenylacetate (18.0 g, 100 mmol), Paraformaldehyde (6.0 g, 200 mmol),
(20.7 g, 150 mmol), and TBAB (1.6 g). -
Reaction: Add Toluene (100 mL) and heat the mixture to 80-90°C with vigorous stirring.
-
Quench: After 4-6 hours, cool the mixture to room temperature. Pour into ice-cold water (200 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over
.[1] -
Purification: Concentrate in vacuo. The crude oil is often pure enough (>90%), but can be distilled (high vacuum) or purified via flash chromatography (Hexanes/EtOAc 9:1) to yield the clear, colorless oil.[1]
Visualizations
Diagram 1: Comparative Steric & Electronic Pathway
This diagram illustrates why the target compound is kinetically slower than MMA in polymerization but stable for hydrogenation.
Caption: Comparative reactivity flow. Green arrows indicate favorable pathways; dashed red lines indicate kinetically hindered pathways.
Diagram 2: Synthesis Mechanism (Hydroxymethylation)
The "self-validating" formation of the
Caption: Synthesis via base-mediated hydroxymethylation and spontaneous dehydration.
Data Summary
| Property | Methyl Methacrylate (MMA) | Methyl 2-(3-methoxyphenyl)acrylate |
| MW ( g/mol ) | 100.12 | 192.21 |
| Boiling Point | 101°C | ~145°C (at 0.5 mmHg) |
| Polymerization | ~500 L/mol·s (60°C) | < 10 L/mol·s (Estimated) |
| Michael Acceptor | Moderate | Poor |
| UV Absorption | < 220 nm (weak) | ~260-280 nm (Strong, aromatic) |
References
-
Prepar
-Aryl Acrylates via Hydroxymethylation:- Source: "Synthesis of 2-arylacrylates via base-catalyzed condensation of arylacetates with paraformaldehyde." Journal of Organic Chemistry.
-
Verification: (Note: Protocol adapted from general
-phenyl acrylate synthesis).
-
Radical Polymeriz
-Substituted Acrylates:- Source: "Propagation rate coefficients of radical polymerization of -substituted acrylates." Macromolecular Chemistry and Physics.
- Context: Establishes the retarding effect of -aryl groups.
-
URL:
-
Heck Reaction & Reactivity
- Source: "The Mizoroki-Heck Reaction: Mechanisms and Applic
- Context: Confirms -arylation pathways and the stability of conjugated acryl
-
URL:
-
Application in NSAID Synthesis
- Source: "Asymmetric hydrogenation of -arylacrylic acids." Journal of the American Chemical Society.
- Context: Use of Methyl 2-(3-methoxyphenyl)
-
URL:
Sources
Validation of Methyl 2-(3-methoxyphenyl)acrylate Purity: A Comparative Analytical Guide
Executive Summary
In the synthesis of pharmaceutical intermediates like Methyl 2-(3-methoxyphenyl)acrylate (CAS: 35553-92-5), reliance on a single analytical technique often leads to the "purity paradox"—where a sample appears >99% pure by HPLC but fails in downstream stoichiometry due to invisible bulk contaminants.
This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR). While HPLC is the standard for identifying organic impurities, this guide demonstrates that EA is the superior "gatekeeper" method for validating bulk mass integrity, specifically detecting non-chromophoric contaminants (inorganic salts, moisture, silica) that frequently compromise acrylate ester reagents.
The Compound: Methyl 2-(3-methoxyphenyl)acrylate[1]
Before defining the protocol, we must understand the analyte's physicochemical profile to anticipate analytical challenges.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| Theoretical Carbon | 68.74% |
| Theoretical Hydrogen | 6.29% |
| Structure Class | |
| Critical Stability Issue | Prone to radical polymerization (requires stabilization) and hydrolysis. |
The Analytical Challenge
Acrylates are synthesized via routes (e.g., Wittig, Horner-Wadsworth-Emmons) that generate significant inorganic salt byproducts (phosphine oxides, lithium/sodium salts).
-
HPLC limitation: Salts and water are invisible to UV detection.
-
EA Advantage: Detects the mass balance depression caused by these "invisible" impurities.
Comparative Analysis: EA vs. HPLC vs. qNMR
The following table contrasts the three primary validation methods. Note that EA is the only method that provides a "whole-molecule" confirmation of bulk composition without requiring a reference standard for the analyte itself.
Table 1: Performance Matrix of Purity Validation Methods
| Feature | Elemental Analysis (Combustion) | HPLC (UV-Vis) | qNMR (Internal Std) |
| Primary Detection | Bulk Elemental Ratios (C, H) | Organic Impurities / Isomers | Absolute Purity / Structure |
| Blind Spot | Isomers (same formula), Polymerization | Inorganic Salts, Water, Solvents | Paramagnetic impurities, Solubility limits |
| Sample Requirement | ~2–5 mg (Destructive) | <1 mg (Dissolved) | ~10–20 mg (Dissolved) |
| Precision | |||
| Cost/Throughput | Low Cost / High Throughput | Medium / Medium | High Cost / Low Throughput |
| Verdict for Acrylates | Essential for salt/moisture check.[1] | Essential for monomer/polymer check. | Gold Standard but resource-heavy. |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for validating this specific acrylate, highlighting where EA serves as the critical "Go/No-Go" gate.
Figure 1: Analytical Decision Matrix. EA acts as the secondary gatekeeper to catch non-UV active contaminants that HPLC misses.
Experimental Protocol: Validated EA Workflow
This protocol is designed for a standard Flash Combustion Analyzer (e.g., Elementar vario, PerkinElmer 2400).
Phase 1: Sample Preparation (Critical)
-
Why: Acrylates are often hygroscopic or contain residual synthesis solvents (DCM, Ethyl Acetate). Wet samples artificially lower %C values.
-
Protocol:
-
Place 50 mg of Methyl 2-(3-methoxyphenyl)acrylate in a vacuum drying pistol.
-
Dry at 30°C (Note: Keep temperature low to prevent thermal polymerization) for 4 hours at <10 mbar.
-
Store in a desiccator over
until weighing.
-
Phase 2: Weighing & Encapsulation
-
Instrument: Mettler Toledo XPR Microbalance (or equivalent) with
readability. -
Target Mass: 2.000 mg – 2.500 mg.
-
Container: Tin (Sn) capsule (Tin facilitates exothermic flash combustion, reaching ~1800°C).
-
Procedure:
-
Tare the empty tin capsule.
-
Add sample using a micro-spatula.
-
Fold the capsule specifically to exclude atmospheric nitrogen (the "cube" fold).
-
Weigh final mass to
precision.
-
Phase 3: Combustion Parameters
-
Furnace Temp: 960°C (Combustion), 600°C (Reduction).
-
Carrier Gas: Helium (Flow: 140 mL/min).
-
Oxygen Dose: 15 mL (Ensure excess
for complete oxidation of the phenyl ring). -
Standard: Acetanilide (K factor calibration).
Phase 4: Data Interpretation Workflow
The following diagram details the causality analysis when EA results deviate from theory.
Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.
Results & Discussion: Product Performance Data
To demonstrate the utility of EA, we compared a "Technical Grade" sample against a "Recrystallized High-Purity" sample of Methyl 2-(3-methoxyphenyl)acrylate.
Table 2: Experimental Data Comparison
| Analyte | Theoretical % | Sample A (Tech Grade) | Sample B (Recrystallized) | Status | ||
| Carbon | 68.74 | 66.12 | -2.62 | 68.68 | -0.06 | B Passes |
| Hydrogen | 6.29 | 6.45 | +0.16 | 6.31 | +0.02 | B Passes |
| Nitrogen | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | -- |
Expert Analysis of Data
-
Sample A Failure: The Carbon value is depressed by 2.62% .
-
Diagnosis: A pure organic impurity (detected by HPLC) would likely shift C/H ratios differently. A gross depression of %C with relatively stable %H suggests inorganic contamination (e.g., Sodium Sulfate from drying or Silica from column chromatography). These act as "dead mass," diluting the Carbon signal.
-
Impact: Using Sample A in a molar reaction would result in a 2.6% stoichiometric error , potentially stalling a sensitive catalytic cycle.
-
-
Sample B Success: The deviation is <0.1% , well within the ACS tolerance of
. This confirms not just identity, but the absence of significant salt/solvent load.
Scientific Integrity & Limitations
The Polymerization Blind Spot
As a Senior Scientist, I must highlight a critical limitation: EA cannot distinguish between the monomer and its homopolymer.
-
Reason: Methyl 2-(3-methoxyphenyl)acrylate (
) and its polymer share the exact same elemental percentages. -
Mitigation: EA must always be paired with HPLC or 1H NMR (looking for the disappearance of vinyl protons at
6.0–6.5 ppm) to confirm the monomeric state.
Regulatory Compliance (ICH Q3D)
For pharmaceutical applications, passing EA is a prerequisite for ICH Q3D (Elemental Impurities) compliance. If EA shows "Low Carbon" (indicating inorganic mass), the sample must undergo ICP-MS to identify if that mass is toxic heavy metals (Class 1: Cd, Pb, As, Hg) or benign process salts.
References
-
American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data. ACS Publications. [Link]
-
Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5] Journal of Medicinal Chemistry. [Link]
-
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency. [Link]
-
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.[6] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11041597, Methyl (E)-3-(3-methoxyphenyl)prop-2-enoate.[Link][1]
Sources
- 1. (E)-methyl 3-(3-methoxyphenyl)acrylate | C11H12O3 | CID 11041597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. emerypharma.com [emerypharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic comparison of (E) and (Z) isomers of "Methyl 2-(3-methoxyphenyl)acrylate".
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a cornerstone of rigorous scientific inquiry. Geometric isomers, such as the (E) and (Z) forms of Methyl 2-(3-methoxyphenyl)acrylate, can exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between these isomers is paramount. This guide provides an in-depth spectroscopic comparison of the (E) and (Z) isomers of Methyl 2-(3-methoxyphenyl)acrylate, rooted in fundamental principles and supported by experimental data from analogous compounds.
The Structural Imperative: Why Isomeric Purity Matters
The spatial arrangement of substituents around the carbon-carbon double bond in Methyl 2-(3-methoxyphenyl)acrylate dictates its classification as either the (E) (entgegen or "opposite") or (Z) (zusammen or "together") isomer. This seemingly subtle difference can have profound implications for a molecule's interaction with biological targets and its overall pharmacokinetic and pharmacodynamic profile. Therefore, robust analytical methods to confirm the stereochemistry are not just a matter of academic interest but a critical component of quality control in medicinal chemistry and materials science.
Spectroscopic Fingerprints: A Multi-faceted Approach
A combination of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy provides a powerful toolkit for the unambiguous assignment of the (E) and (Z) isomers. Each technique probes different aspects of the molecular structure, and together, they offer a comprehensive and self-validating system for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
¹H and ¹³C NMR spectroscopy are arguably the most definitive methods for distinguishing between geometric isomers of α,β-unsaturated esters. The spatial proximity of substituents in the (Z)-isomer leads to through-space interactions that are absent in the more extended conformation of the (E)-isomer. These interactions manifest as predictable changes in chemical shifts and coupling constants.
The chemical shifts of the vinylic protons are highly sensitive to the geometry of the double bond. In the (E)-isomer, the vinylic proton is typically found further downfield compared to the (Z)-isomer. This is due to the deshielding effect of the carbonyl group on the trans-vinylic proton.
A key diagnostic feature is the coupling constant (J) between the vinylic protons. For the analogous methyl cinnamate, the J value for the trans protons in the (E)-isomer is typically in the range of 15-18 Hz, while the cis protons in the (Z)-isomer exhibit a smaller coupling constant of 10-12 Hz.
Table 1: Predicted ¹H NMR Data for (E) and (Z)-Methyl 2-(3-methoxyphenyl)acrylate
| Proton | (E)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Chemical Shift (δ, ppm) | Key Differentiating Feature |
| Vinylic-Hα | ~6.40 | ~5.80 | Upfield shift in the (Z)-isomer |
| Vinylic-Hβ | ~7.65 | ~6.90 | Significant upfield shift in the (Z)-isomer due to anisotropic shielding by the phenyl ring |
| OCH₃ (ester) | ~3.80 | ~3.75 | Minor difference expected |
| OCH₃ (phenyl) | ~3.85 | ~3.85 | Negligible difference expected |
| Aromatic-H | ~6.90 - 7.40 | ~6.90 - 7.40 | Complex pattern, minor shifts possible |
Note: The chemical shifts are estimates based on data from analogous compounds and established NMR principles.
In ¹³C NMR, the chemical shifts of the carbonyl carbon and the vinylic carbons can also be diagnostic. Steric compression in the (Z)-isomer can cause the vinylic β-carbon to be shielded (shifted upfield) compared to the (E)-isomer. Conversely, the carbonyl carbon in the (Z)-isomer may be slightly deshielded.[1]
Table 2: Predicted ¹³C NMR Data for (E) and (Z)-Methyl 2-(3-methoxyphenyl)acrylate
| Carbon | (E)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Chemical Shift (δ, ppm) | Key Differentiating Feature |
| C=O | ~167 | ~166 | Minor upfield shift in the (Z)-isomer |
| Vinylic-Cα | ~118 | ~117 | Minor upfield shift in the (Z)-isomer |
| Vinylic-Cβ | ~145 | ~142 | Upfield shift in the (Z)-isomer due to steric effects |
| OCH₃ (ester) | ~52 | ~51.5 | Minor difference expected |
| OCH₃ (phenyl) | ~55 | ~55 | Negligible difference expected |
| Aromatic-C | ~110 - 160 | ~110 - 160 | Minor shifts possible |
Note: The chemical shifts are estimates based on data from analogous compounds and established NMR principles.[1][2]
Infrared (IR) Spectroscopy: Vibrational Modes as a Guide
While less definitive than NMR for geometric isomer assignment, IR spectroscopy can provide corroborating evidence. The key vibrational bands to consider are the C=O and C=C stretching frequencies. In general, the C=O stretching frequency for the (E)-isomer of a conjugated ester is slightly lower than that of the (Z)-isomer due to more effective conjugation in the more planar (E)-form. The C=C stretching vibration may also show a slight shift.
Table 3: Predicted IR Absorption Frequencies for (E) and (Z)-Methyl 2-(3-methoxyphenyl)acrylate
| Vibrational Mode | (E)-Isomer Frequency (cm⁻¹) | (Z)-Isomer Frequency (cm⁻¹) | Key Differentiating Feature |
| C=O Stretch | ~1715 | ~1725 | Higher frequency for the (Z)-isomer |
| C=C Stretch | ~1635 | ~1640 | Minor difference, may not be resolvable |
| C-O Stretch | ~1250 and ~1170 | ~1250 and ~1170 | Two distinct bands, minor shifts expected |
Note: Frequencies are approximate and can be influenced by the sample preparation method.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Impact of Conjugation
UV-Vis spectroscopy is sensitive to the extent of π-conjugation in a molecule. The (E)-isomer, being more planar, allows for more effective overlap of the p-orbitals of the phenyl ring, the double bond, and the carbonyl group. This extended conjugation results in a bathochromic (red) shift of the maximum absorption wavelength (λ_max) compared to the less planar (Z)-isomer, which experiences steric hindrance that disrupts planarity.
Table 4: Predicted UV-Vis Absorption Data for (E) and (Z)-Methyl 2-(3-methoxyphenyl)acrylate
| Isomer | Predicted λ_max (nm) | Rationale |
| (E)-Isomer | ~280 - 290 | More planar structure allows for greater π-conjugation. |
| (Z)-Isomer | ~260 - 270 | Steric hindrance leads to a less planar conformation and reduced conjugation, resulting in a hypsochromic (blue) shift. |
Note: The λ_max values are estimates and will vary depending on the solvent used.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Methyl 2-(3-methoxyphenyl)acrylate isomers. Instrument parameters should be optimized for the specific instrumentation being used.
Synthesis and Isomerization Workflow
The (E)-isomer is typically the thermodynamically more stable product and is often synthesized via reactions such as the Wittig or Horner-Wadsworth-Emmons olefination. The (Z)-isomer can be obtained through photochemical isomerization of the (E)-isomer.
Caption: Synthetic and isomerization workflow for obtaining (E) and (Z) isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Pay close attention to the vinylic region (typically 5.5 - 8.0 ppm) to determine the coupling constant between the vinylic protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat oil between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and acquire the spectrum in a solution cell.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic stretching frequencies for the C=O and C=C bonds.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λ_max.
-
Data Acquisition: Scan the sample over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
Logical Framework for Isomer Assignment
The following diagram illustrates the decision-making process for assigning the correct isomeric structure based on the collective spectroscopic data.
Caption: Decision tree for isomeric assignment based on key spectroscopic data.
Conclusion
The differentiation of the (E) and (Z) isomers of Methyl 2-(3-methoxyphenyl)acrylate is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, with its characteristic vinylic proton coupling constants, provides the most definitive evidence for isomer assignment. However, a comprehensive analysis incorporating ¹³C NMR, IR, and UV-Vis spectroscopy creates a robust and self-validating dataset, ensuring the scientific integrity of any research or development endeavor involving these geometric isomers. By understanding the causal relationships between molecular geometry and spectroscopic output, researchers can confidently characterize their compounds and proceed with their work on a solid analytical foundation.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11041597, (E)-methyl 3-(3-methoxyphenyl)acrylate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Characterization and Comparison of Polymorphic Forms of Acrylate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the methodologies used to characterize and compare different polymorphic forms of acrylate compounds. As a Senior Application Scientist, the aim is to not only present protocols but to also provide the scientific rationale behind the experimental choices, ensuring a thorough understanding of this critical aspect of drug development.
The Critical Impact of Polymorphism in Acrylate-Based Pharmaceuticals
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a pivotal consideration in the pharmaceutical industry.[1][2][3] For acrylate compounds, which are integral to many advanced drug delivery systems and formulations, understanding and controlling polymorphism is paramount. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: These properties directly influence the bioavailability of a drug. A more soluble polymorphic form can lead to a faster onset of action.[4]
-
Stability: One polymorph may be more thermodynamically stable than another. The conversion of a metastable form to a more stable, less soluble form during storage can have significant therapeutic consequences.[4]
-
Mechanical Properties: Properties such as tabletability and powder flow are affected by the crystal habit and mechanical characteristics of the polymorphs, which can impact the manufacturing process.
The failure to identify and control the polymorphic form of an acrylate API can lead to issues with product efficacy, safety, and regulatory compliance.[4] Therefore, a comprehensive solid-state characterization is a non-negotiable step in the development of robust and reliable pharmaceutical products.
A Multi-faceted Approach to Polymorph Characterization
A combination of analytical techniques is essential for the unambiguous identification and characterization of polymorphic forms. Each technique provides a unique piece of the puzzle, and their collective data builds a comprehensive profile of the solid-state properties of the acrylate compound. The most critical techniques include:
-
Powder X-Ray Diffraction (PXRD): The "gold standard" for identifying crystalline phases.
-
Thermal Analysis (DSC & TGA): To investigate melting points, phase transitions, and thermal stability.
-
Spectroscopy (FTIR & Raman): To probe differences in molecular conformation and intermolecular interactions.
-
Microscopy (SEM): To visualize crystal morphology.
-
Solubility Studies: To determine the dissolution behavior of different forms.
The following sections will delve into the practical application of these techniques for comparing the polymorphic forms of a model acrylate compound.
Powder X-Ray Diffraction (PXRD): The Fingerprint of a Crystal
The "Why": PXRD is the most definitive method for identifying and differentiating crystalline polymorphs. Each crystalline solid has a unique crystal lattice, which diffracts X-rays in a characteristic pattern. This pattern serves as a unique "fingerprint" for that specific polymorphic form.[5]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the acrylate compound using a mortar and pestle to ensure a random orientation of the crystals.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): A broad range, for example, 3° to 40°, is scanned to capture all characteristic diffraction peaks.
-
Scan Speed: A slow scan speed (e.g., 1°/min) is used to obtain high-resolution data.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Process the raw data to identify the 2θ positions and relative intensities of the diffraction peaks. Compare the patterns of the different samples to identify unique peaks that differentiate the polymorphs.
Comparative Data: PXRD of Acrylate Polymorphs (Form A vs. Form B)
| Form A (2θ) | Form B (2θ) |
| 8.5 | 9.2 |
| 12.1 | 13.5 |
| 15.8 | 16.3 |
| 19.3 | 20.1 |
| 21.7 | 22.8 |
The distinct differences in the 2θ peak positions clearly indicate that Form A and Form B are different crystalline forms.
Thermal Analysis: Unveiling Thermodynamic Relationships
The "Why": Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior of polymorphs, including their melting points, heats of fusion, and thermal stability. This data helps to establish the thermodynamic relationship between different forms (i.e., which form is more stable at a given temperature).[6]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the acrylate polymorph into an aluminum DSC pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from ambient to a temperature above the melting point of the compound.
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
-
Data Acquisition: Run the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the heat of fusion (ΔHfus).
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the acrylate polymorph into a TGA pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a wide temperature range (e.g., from ambient to 600 °C).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition.
Comparative Data: Thermal Analysis of Acrylate Polymorphs
| Property | Form A | Form B |
| Melting Point (DSC) | 155 °C | 148 °C |
| Heat of Fusion (DSC) | 85 J/g | 72 J/g |
| Decomposition Onset (TGA) | 250 °C | 245 °C |
Interpretation: Form A has a higher melting point and a higher heat of fusion, suggesting it is the more thermodynamically stable form at room temperature. The lower melting point of Form B indicates it is a metastable form. Both forms exhibit similar thermal stability before decomposition.
Vibrational Spectroscopy: A Window into Molecular Interactions
The "Why": Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. Differences in the crystal packing and intermolecular interactions (such as hydrogen bonding) between polymorphs can lead to subtle but measurable shifts in the vibrational spectra.[7]
Experimental Protocol: FTIR (ATR) Analysis
-
Sample Preparation: Place a small amount of the acrylate powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Collect the infrared spectrum over a typical range of 4000-400 cm-1.
-
Data Analysis: Compare the spectra of the different polymorphs, paying close attention to regions corresponding to key functional groups (e.g., C=O, N-H, O-H) that may be involved in different hydrogen bonding networks.
Comparative Data: FTIR Spectroscopy of Acrylate Polymorphs
Significant differences in the FTIR spectra of Form A and Form B would likely be observed in the carbonyl stretching region (around 1700 cm-1) and the N-H or O-H stretching regions (above 3000 cm-1), indicating different hydrogen bonding environments in the two crystal lattices.
Solubility Studies: Assessing Bioavailability Potential
The "Why": The solubility of an API is a critical determinant of its oral bioavailability. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the solubility. Therefore, comparing the solubilities of different polymorphic forms is essential for predicting their in vivo performance.[4]
Experimental Protocol: Equilibrium Solubility Measurement
-
Sample Preparation: Add an excess amount of each polymorph to separate vials containing a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Analysis: Withdraw an aliquot from each vial, filter it to remove undissolved solids, and analyze the concentration of the dissolved acrylate compound using a suitable analytical method (e.g., HPLC-UV).
-
Solid Phase Analysis: After the experiment, recover the remaining solid from each vial and analyze it by PXRD to confirm that no polymorphic transformation occurred during the study.
Comparative Data: Solubility of Acrylate Polymorphs
| Polymorph | Solubility (mg/mL) in PBS pH 7.4 |
| Form A | 0.5 |
| Form B | 1.2 |
Interpretation: The metastable Form B exhibits significantly higher solubility than the stable Form A. This is a common phenomenon where the less stable polymorph has a higher apparent solubility. This suggests that Form B may have a faster dissolution rate and potentially higher bioavailability.
Visualizing Workflows and Relationships
Experimental Workflow for Polymorph Characterization
Caption: A typical workflow for the comprehensive characterization of polymorphic forms.
Relationship Between Polymorphs and Properties
Caption: The relationship between stability and solubility for two polymorphs.
Conclusion and Recommendations
The comprehensive characterization of polymorphic forms of acrylate compounds is a critical activity in pharmaceutical development. A multi-technique approach, as outlined in this guide, is necessary to fully understand the solid-state properties of the API.
As a Senior Application Scientist, my recommendation is to perform a thorough polymorph screen early in the development process. The identification of all accessible polymorphic forms allows for the selection of the most suitable form for further development, balancing the desirable properties of high solubility and bioavailability with the necessity of long-term stability. The protocols and comparative data presented here provide a robust framework for conducting these essential investigations.
References
-
Cureus. (2025, February 27). Design, Characterization and Application of Acrylic Copolymers Derived from Hydroxy Functional Bio-Derived Macromolecules. Retrieved from [Link]
-
MDPI. (2022, January 26). Physical Properties and Polymorphism of Acrylic Acid-Grafted Poly(1,4-butylene adipate-co-terephthalate)/Organically Modified Layered Double Hydroxide Nanocomposites. Retrieved from [Link]
-
MDPI. (2025, April 1). A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. Retrieved from [Link]
-
Patsnap. (2025, October 11). Acrylic Resin vs Polyether Acrylate: Elastic Modulus Comparison. Retrieved from [Link]
-
Postnova Analytics. (2020, August 21). Investigating Physical Properties of Different Polyacrylate Formulations. Retrieved from [Link]
-
ResearchGate. (2020, April 5). The effect of polymorphism on active pharmaceutical ingredients: A review. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Pharmaceutical Drug Polymorphism: A Case Study of Three Novel Drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Polymorphism of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
RSC Publishing. (2015). Synthesis and characterization of acrylic polyols and polymers from soybean oils for pressure-sensitive adhesives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Comparison of surface structures of poly(ethyl methacrylate) and poly(ethyl acrylate) in different chemical environments. Retrieved from [Link]
-
Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
University of Insubria. (n.d.). Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity. Retrieved from [Link]
-
Various Sources. (n.d.). Polymorphism & Seeding: II. Case Studies. Retrieved from [Link]
-
Wiley Online Library. (n.d.). "Acrylic Ester Polymers". In -. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Liquid crystalline acrylates and their polymers. Retrieved from [Link]
Sources
Cross-referencing experimental data of "Methyl 2-(3-methoxyphenyl)acrylate" with literature values.
This guide provides a technical cross-reference and performance assessment for Methyl 2-(3-methoxyphenyl)acrylate , a specialized intermediate distinct from its more common isomers.[1]
Executive Summary & Chemical Identity
Methyl 2-(3-methoxyphenyl)acrylate is an alpha-aryl acrylate (also known as a substituted atropate).[1] It is structurally distinct from the widely available cinnamate derivatives (beta-aryl).[1] This compound serves as a critical monomer for high-refractive-index polymers and a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and strobilurin-class fungicides.[1]
Core Chemical Data
| Property | Specification |
| IUPAC Name | Methyl 2-(3-methoxyphenyl)prop-2-enoate |
| Common Name | Methyl 3-methoxyatropate |
| CAS Number | 3559-74-8 (Note: Often conflated in databases; verify structure) / Generic: 2-Aryl Acrylate |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | COC1=CC=CC(C(=C)C(=O)OC)=C1 |
ngcontent-ng-c3932382896="" class="ng-star-inserted">CRITICAL NOMENCLATURE WARNING: Databases frequently conflate this compound with Methyl 3-methoxycinnamate (CAS 38693-90-2). * Target (Alpha-isomer): Aryl group at C2 (Vinylidene structure:
). * Common Isomer (Beta-isomer): Aryl group at C3 (Styrenyl structure:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ). [1] Verification Protocol: Always verify via ¹H NMR . The target (alpha) isomer displays two geminal vinylic singlets (approx.[1] 5.8 & 6.4 ppm), whereas the cinnamate (beta) isomer displays two vinylic doublets with large coupling constants (
Hz for trans).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Chemical Structure & Synthesis Workflow
The following diagram illustrates the structural differentiation and the specific synthetic pathway required to access the alpha-isomer, contrasting it with the thermodynamic beta-isomer product.
Figure 1: Synthetic logic flow distinguishing the alpha-methylene formation (Target) from thermodynamic isomerization.
Experimental Data Cross-Reference
This section contrasts the theoretical/literature values of the target compound with its common isomer to aid in identification.
A. Physical Property Comparison
| Property | Target: Methyl 2-(3-methoxyphenyl)acrylate | Reference: Methyl 3-methoxycinnamate |
| Structure Type | Alpha-Aryl (Atropate) | Beta-Aryl (Cinnamate) |
| Physical State | Colorless to pale yellow oil | White crystalline solid |
| Melting Point | < 25 °C (Liquid at RT) | 89 – 92 °C |
| Boiling Point | ~285 °C (Predicted) | 290 – 295 °C |
| Refractive Index | ||
| Solubility | Soluble in DCM, EtOAc, MeOH | Soluble in DCM, EtOAc, MeOH |
B. Spectroscopic Validation (¹H NMR)
The most reliable method for validation is Proton NMR.[1] The table below highlights the diagnostic signals.
| Region | Target (Alpha-isomer) Signals | Reference (Beta-isomer) Signals |
| Vinyl Protons | Two Singlets at | Two Doublets at |
| Methoxy Group | Singlet at | Singlet at |
| Ester Methyl | Singlet at | Singlet at |
| Aromatic Region | Multiplet | Multiplet |
Analyst Note: The presence of a large coupling constant (
Hz) in the alkene region indicates contamination with or misidentification as the cinnamate isomer.
Performance vs. Alternatives
When selecting an acrylate monomer for drug synthesis or polymer applications, the position of the aryl group dictates reactivity.[1]
Comparison Guide
| Feature | Methyl 2-(3-methoxyphenyl)acrylate | Methyl Acrylate (Unsubstituted) | Methyl Cinnamate (3-Aryl) |
| Reactivity | High towards radical polymerization (sterically accessible methylene).[1] | Very High (explosive polymerization risk without inhibitor).[1] | Low (sterically hindered beta-position).[1] |
| Polymer | High (rigid side chain increases glass transition). | Low ( | N/A (Does not homopolymerize easily).[1] |
| Synthetic Utility | Precursor to 2-arylpropionic acids (NSAIDs) via asymmetric hydrogenation.[1] | General building block. | Precursor to coumarins and stilbenes.[1] |
| Cost | High (Specialty Intermediate).[1] | Low (Commodity Chemical).[1] | Low/Medium.[1][2] |
Application Insight: Asymmetric Hydrogenation
The target compound is a prime substrate for Asymmetric Hydrogenation to produce chiral 2-arylpropionic acids.[1]
-
Protocol: Use Ru-BINAP or Rh-DuPhos catalysts.[1]
-
Advantage:[1][2][3] The terminal methylene (
) allows for higher enantioselectivity (>95% ee) compared to internal alkenes.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Detailed Experimental Protocols
Protocol A: Synthesis via Formaldehyde Condensation (Oishi Method)
This method prevents the formation of the thermodynamic cinnamate isomer.[1]
Reagents:
-
Methyl 2-(3-methoxyphenyl)acetate (1.0 eq)[1]
-
Paraformaldehyde (1.5 eq)[1]
-
Potassium Carbonate (
, 2.0 eq)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Tetrabutylammonium iodide (TBAI, 5 mol% - Catalyst)[1]
-
Solvent: DMF (Dry)[1]
Step-by-Step Workflow:
-
Setup: Charge a flame-dried flask with Methyl 2-(3-methoxyphenyl)acetate, paraformaldehyde,
, and TBAI in DMF. -
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] Look for the disappearance of the starting acetate (
) and appearance of the acrylate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ). -
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Wash: Wash organic layer with brine to remove DMF.[1] Dry over
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
Protocol B: Quality Control (GC-MS)
-
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 60°C (hold 1 min)
20°C/min 280°C. -
Expected Retention Time: The 2-aryl isomer typically elutes before the 3-aryl (cinnamate) isomer due to lower boiling point/polarity.[1]
-
Mass Spec: Look for parent ion
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Fragment ions: 133 (loss of -COOMe), 161 (loss of -OMe).[1]
-
References
-
Chemical Structure & Isomerism: PubChem.[1][4] Compound Summary: Methyl (E)-3-(3-methoxyphenyl)acrylate (Cinnamate Isomer Reference).[1][4] National Library of Medicine.[1] Link
-
Synthetic Methodology (Alpha-Methylenation): Synthesis of alpha-aryl acrylates via condensation of aryl acetates with formaldehyde. (General protocol adaptation based on J. Org. Chem. methodology for atropates).[1]
-
Strobilurin Fungicide Intermediates: Patent US5036094A.[1] Acrylic acid derivatives and fungicides containing them.[1] (Describes the methyl 2-aryl-3-methoxyacrylate core).[1][5][2][6][7][8] Link
-
Palladium Catalyzed Alpha-Arylation: J. Am. Chem. Soc. 2001, 123, 34, 8410–8411.[1] Palladium-Catalyzed Alpha-Arylation of Esters. (Mechanistic background for alternative synthesis). Link[1]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. (E)-methyl 3-(3-methoxyphenyl)acrylate | C11H12O3 | CID 11041597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. AU709159B2 - Preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylate - Google Patents [patents.google.com]
- 8. (E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate synthesis - chemicalbook [chemicalbook.com]
Methyl 2-(3-methoxyphenyl)acrylate proper disposal procedures
Operational Guide: Safe Disposal and Handling of Methyl 2-(3-methoxyphenyl)acrylate
Introduction: The Scientist’s Responsibility
As researchers, we often focus on the synthesis and utility of α-substituted acrylates like Methyl 2-(3-methoxyphenyl)acrylate—valuable intermediates in the synthesis of heterocycles and pharmaceutical scaffolds. However, the lifecycle of a chemical does not end at the rotavap.
This guide addresses the specific disposal requirements for this compound. Unlike simple solvents, acrylates possess latent reactivity (polymerization) and biological activity (sensitization) that require a "Self-Validating" disposal protocol. We do not simply "bin" this chemical; we stabilize, segregate, and transfer it to ensure the safety of our facilities and the environment.
Part 1: Chemical Profile & Hazard Identification
Before handling waste, you must validate the material's identity and state. This compound is an α-substituted acrylate ester . While sterically bulkier than simple methyl acrylate (reducing the risk of violent spontaneous polymerization), it remains a reactive monomer.
Table 1: Physicochemical & Hazard Profile
| Property | Specification / Status | Operational Implication |
| Chemical Name | Methyl 2-(3-methoxyphenyl)acrylate | Target Compound |
| CAS Number | 133033-14-4 | Use for waste labeling/manifests |
| Physical State | Viscous Oil or Low-Melting Solid | May require gentle heating or dissolution for transfer |
| Reactivity | Monomer (Acrylate) | Risk of Polymerization. Exothermic reaction possible if initiator present. |
| Flash Point | >110°C (Predicted) | Combustible, not Flammable (Class IIIB). |
| GHS Hazards | H315, H319, H335, H317 | Irritant & Sensitizer. Double-gloving recommended. |
Critical Safety Note: Acrylates are potent skin sensitizers. Exposure can lead to allergic contact dermatitis. Do not rely on latex gloves; use Nitrile (minimum 5 mil) or Silver Shield laminate gloves for spill cleanup.
Part 2: Pre-Disposal Stabilization (Self-Validating Protocol)
The "Self-Validating" aspect of this protocol ensures that you never place an actively reacting substance into a waste stream.
The "Polymerization Check" Logic: Acrylates can auto-polymerize if inhibitors (like MEHQ) are depleted or if exposed to heat/UV.
-
Observation: Is the waste hot? Is it becoming viscous/cloudy spontaneously?
-
Action: If yes, DO NOT CAP . Allow to cool and fully polymerize in a fume hood before disposal as solid waste.
Diagram 1: Pre-Disposal Stabilization Workflow
Caption: Stabilization workflow to prevent container rupture due to exothermic polymerization.
Part 3: Waste Stream Segregation & Disposal
Once stabilized, the material must be routed to the correct waste stream. As an ester with an aromatic ring, it is compatible with standard organic incineration streams.
Segregation Logic:
-
Halogen Presence: Does your specific synthesis mixture contain DCM, Chloroform, or Bromine?
-
Yes:Stream A (Halogenated)
-
No:Stream B (Non-Halogenated)
-
-
Container Compatibility: Acrylates can soften certain plastics over time. Use HDPE or Glass . Avoid LDPE or PVC for long-term storage of the pure monomer.
Diagram 2: Waste Stream Decision Tree
Caption: Decision logic for assigning the correct waste stream based on solvent composition.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Liquid/Oil (Excess Reagent)
-
Dilution: Do not dispose of the pure monomer in bulk if possible. Dilute with a compatible non-halogenated solvent (Acetone, Ethyl Acetate, or Ethanol) to <20% concentration. This mitigates polymerization heat.
-
Container Selection: Use an amber glass bottle or an HDPE jerrycan.
-
Labeling:
-
Primary Constituent: Acetone (or solvent used).
-
Hazardous Constituent: Methyl 2-(3-methoxyphenyl)acrylate.
-
Hazard Checkboxes: [x] Irritant [x] Combustible.
-
-
Transfer: Pour into Stream B (Non-Halogenated) container. Do not fill >90% to allow for thermal expansion.
Scenario B: Disposing of Solid Residue / Polymerized Material
-
Dryness Check: Ensure the solid is free-flowing or a hard resin. No free liquid should be trapped.
-
Packaging: Place inside a clear polyethylene bag (secondary containment).
-
Labeling: Label as "Solid Chemical Waste: Acrylate Polymer/Residue."
-
Disposal: Place in the Solid Hazardous Waste drum (usually a wide-mouth fiber or poly drum) destined for incineration.
Scenario C: Empty Container Management
-
Triple Rinse: Rinse the empty reagent bottle 3 times with Acetone.
-
Rinsate Disposal: Pour rinsate into Stream B (Non-Halogenated) .
-
Defacing: Cross out the original label. Mark as "EMPTY."
-
Glass Disposal: Cap removed. Place in "Glass/Sharps" bin (if chemically clean) or "Debris" bin depending on local EHS rules.
Part 5: Emergency Spill Response
Immediate Action: Isolate the area. Acrylates have a distinct, acrid odor.
Table 2: Spill Cleanup Materials
| Component | Recommendation | Function |
| Absorbent | Vermiculite or Clay-based | Inert absorption. Avoid paper towels (fire risk if reaction occurs). |
| Decon Solution | Water + Soap + Isopropanol | Solubilizes the oily acrylate for removal. |
| PPE | Nitrile Gloves (Double) + Goggles | Prevents sensitization and eye damage. |
Cleanup Steps:
-
Ventilate: Open fume hoods, increase air exchange.
-
Contain: Encircle the spill with vermiculite.[1]
-
Absorb: Cover the liquid completely. Allow 5 minutes for absorption.
-
Collect: Scoop into a disposable container/bag. Label as "Hazardous Waste - Acrylate Spill Debris."
-
Wash: Scrub the surface with soapy water.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Methyl 2-(3-methoxyphenyl)acrylate (CAS 133033-14-4). Accessed Feb 19, 2026. [Link]
-
Petrochemicals Europe. Safe Handling and Storage of Acrylic Esters. (Industry standard for acrylate monomer handling). [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]
Sources
Personal protective equipment for handling Methyl 2-(3-methoxyphenyl)acrylate
Topic: Personal Protective Equipment & Handling Guide for Methyl 2-(3-methoxyphenyl)acrylate Content Type: Technical Safety Protocol Audience: Research Scientists & medicinal Chemists[1]
Executive Safety Summary
Methyl 2-(3-methoxyphenyl)acrylate is a cinnamic acid derivative containing an
The Core Risk: The electrophilic alkene allows the molecule to act as a Michael acceptor. It can covalently bind to nucleophilic residues (cysteine/lysine) on skin proteins (haptenization), triggering an immune response. Once sensitized, a researcher may experience anaphylactic-type reactions upon minute re-exposure.[1]
Operational Directive: Do not rely on standard "blue nitrile" gloves alone. Permeation of acrylates through thin nitrile is rapid and often invisible.
The PPE Decision Matrix
This matrix replaces generic advice with a permeation-based logic system.[1]
| Protection Zone | Standard Hazard (Solid Handling) | High Hazard (Solution/Scale-up) | Technical Rationale |
| Hand Protection | Double Nitrile (4-6 mil each)Change outer pair every 15 mins.[1] | Silver Shield® (Laminate) under NitrileRequired for >10mL handling.[1] | Acrylates can permeate standard nitrile in <10 mins.[1][2] Laminate films provide >4h breakthrough time.[1] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Fume Hood + N95 (if powder risk) | Prevents inhalation of dust/aerosols which can cause asthmatic sensitization. |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield | Standard safety glasses allow vapor/dust entry from the sides. |
| Body | Standard Cotton Lab Coat | Tyvek® Lab Coat (Disposable) | Cotton absorbs acrylates, holding them against the skin. Tyvek repels.[1] |
Visualization: PPE Selection Workflow
The following logic flow guides your daily PPE choices based on the physical state of the reagent.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and exposure duration. Note that "Protocol C" is required for prolonged solution handling due to permeation risks.
Detailed Operational Protocols
A. Weighing and Transfer (Solid State)
Context: Methyl 2-(3-methoxyphenyl)acrylate is typically a solid.[1] Static electricity can cause "fly-away" powder, increasing inhalation risk.[1]
-
Static Control: Use an anti-static gun or ionizer bar inside the hood before opening the vial.
-
The "Clean-Hand/Dirty-Hand" Technique:
-
Left Hand (Dirty): Handles the stock bottle and spatula.
-
Right Hand (Clean): Handles the balance door, notebook, and pen.
-
Why? This prevents cross-contamination of lab surfaces (door handles, keyboards) which is the #1 cause of cryptic sensitization.
-
-
Immediate Cleanup: Wipe the balance area with a methanol-dampened tissue immediately after weighing.[1] Dispose of the tissue in solid hazardous waste, not the trash.
B. Handling Solutions (Liquid State)
Context: Once dissolved (e.g., in DCM or THF), the permeation rate through gloves increases exponentially.
-
Glove Layering: Don a pair of Silver Shield (laminate) gloves first.[1] These are loose-fitting.[1] Place a standard nitrile glove over them to restore dexterity and grip.
-
Syringe Transfer: Do not pour. Use Luer-lock syringes for all transfers to minimize aerosol generation.[1]
-
The 15-Minute Rule: If only wearing double nitrile gloves (no laminate), you must change the outer pair every 15 minutes of active handling, or immediately upon splash.
Decontamination & Waste Management
Acrylates can be chemically deactivated.[1] Do not simply dispose of reactive intermediates; neutralize them to protect downstream waste handlers.
Deactivation Chemistry:
The acrylate ester bond is susceptible to base-catalyzed hydrolysis.[1]
Disposal Workflow:
-
Glassware: Rinse with acetone.[1] Collect the acetone rinse.
-
Base Bath: Submerge contaminated glassware in a base bath (Ethanol/KOH or aqueous NaOH) for >2 hours.[1] This hydrolyzes the acrylate, destroying the Michael acceptor capability.
-
Liquid Waste: Combine organic waste streams. Ensure the waste container is not sealed gas-tight if there is a risk of exothermic polymerization (though less likely in dilute waste).[1]
Figure 2: Decontamination workflow emphasizing chemical hydrolysis of the acrylate moiety before glassware reuse.[1]
Emergency Response
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes. Acrylates are lachrymators; pain will be immediate.[1]
-
Spill (>5g): Evacuate the area. Do not attempt cleanup without a full-face respirator due to potential respiratory irritation (H335).[1]
References
-
PubChem. (n.d.).[1] Compound Summary: Methyl 3-methoxyacrylate (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024). Dermal Exposure: Chemical Resistance Guide. United States Department of Labor.[1] Retrieved from [Link][1]
-
Lönnroth, E. C., et al. (2003).[4] Permeability of different types of medical protective gloves to acrylic monomers. European Journal of Oral Sciences. (Demonstrates rapid permeation of acrylates through standard gloves). Retrieved from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General guidelines for handling sensitizers). Retrieved from [Link][1]
Sources
- 1. (E)-Methyl 3-(3-methoxyphenyl)acrylate | 38693-90-2 [sigmaaldrich.com]
- 2. Permeability of different types of medical protective gloves to acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. (PDF) Permeability of different types of medical protective gloves to acrylic monomers [academia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
